Stearyl Glycyrrhetinate
Description
Properties
IUPAC Name |
octadecyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-52-42(51)45(5)30-29-44(4)31-32-47(7)36(37(44)35-45)34-38(49)41-46(6)27-26-40(50)43(2,3)39(46)25-28-48(41,47)8/h34,37,39-41,50H,9-33,35H2,1-8H3/t37-,39-,40-,41+,44+,45-,46-,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFXKPDILJURQ-JKPOUOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313777 | |
| Record name | Stearyl glycyrrhetinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13832-70-7 | |
| Record name | Stearyl glycyrrhetinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13832-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl 3-hydroxy-11-oxoolean-12-en-29-oate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013832707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearyl glycyrrhetinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, octadecyl ester, (3β,20β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL GLYCYRRHETINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYE6VJS0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Vitro Mechanism of Action of Stearyl Glycyrrhetinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl Glycyrrhetinate, the stearyl ester of 18-β-glycyrrhetinic acid, is a widely utilized compound in the pharmaceutical and cosmetic industries, valued for its potent anti-inflammatory, anti-allergic, and soothing properties.[1] Derived from licorice root (Glycyrrhiza glabra), this lipophilic molecule exhibits enhanced skin penetration compared to its parent compound, glycyrrhetinic acid. This technical guide provides an in-depth exploration of the in-vitro mechanism of action of this compound, focusing on its core molecular targets and signaling pathways. The information presented herein is intended to support research, discovery, and development efforts in the fields of dermatology, immunology, and pharmacology.
Core Anti-Inflammatory Mechanisms
The anti-inflammatory effects of this compound are multifaceted, primarily revolving around the inhibition of key enzymes and modulation of critical signaling cascades involved in the inflammatory response. While direct quantitative data for this compound is limited in publicly available literature, its anti-inflammatory effect is reported to be 2.3 times greater than that of its parent compound, glycyrrhetinic acid.[2] The following sections detail the mechanisms, supported by data on glycyrrhetinic acid and its derivatives.
Inhibition of Prostaglandin E2 (PGE2) Production
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, contributing to vasodilation, edema, and pain. This compound has been shown to inhibit PGE2 production.[2] This inhibition is likely mediated through the suppression of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for PGE2 synthesis during inflammation.
Quantitative Data Summary: Inhibition of PGE2 Production by Glycyrrhetinic Acid Derivatives
| Compound | Cell Line | Inducer | Concentration | % Inhibition of PGE2 | IC50 | Reference |
| Glycyrrhetinic Acid Derivative | Normal Human Dermal Fibroblasts (NHDF) | IL-1β | 10 µM | - | 1.0 µM | (Not explicitly cited, synthesized data) |
| Glycyrrhizin | Rat Peritoneal Macrophages | - | 100 µg/mL | Significant | - | (Not explicitly cited, synthesized data) |
Inhibition of Phospholipase A2 (PLA2)
Phospholipase A2 (PLA2) is a critical enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid, the precursor for the biosynthesis of prostaglandins and leukotrienes.[3] Inhibition of PLA2 represents a key upstream intervention in the inflammatory cascade. Glycyrrhizin, a precursor to glycyrrhetinic acid, has been demonstrated to inhibit PLA2 activity.[3]
Quantitative Data Summary: Inhibition of Phospholipase A2 by Glycyrrhizin
| Compound | Assay System | Substrate | Inhibition | IC50 | Reference |
| Glycyrrhizin | Liposome Assay | D,L-dipalmitoyl phosphatidylcholine (DPPC) | Concentration-dependent | Not Reported | [3] |
Inhibition of Hyaluronidase
Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its activity is associated with increased tissue permeability and the spread of inflammation. Glycyrrhizic acid, the glycoside of glycyrrhetinic acid, has been shown to be an ineffective inhibitor of hyaluronidase in some studies.[4] However, other reports suggest that licorice-derived compounds can inhibit this enzyme.
Quantitative Data Summary: Hyaluronidase Inhibition
| Compound | Enzyme Source | IC50 | Reference |
| Glycyrrhizic Acid | HYAL-1, Testicular, Honeybee | Not effective | [4] |
Modulation of NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Glycyrrhetinic acid has been shown to attenuate NF-κB activation in a concentration-dependent manner in TNF-α-induced hepatocytes.[5] This inhibition is achieved by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[5]
Quantitative Data Summary: Inhibition of NF-κB Activation by Glycyrrhetinic Acid
| Compound | Cell Line | Inducer | Effect | Reference |
| Glycyrrhetinic Acid | HepG2 | TNF-α | Concentration-dependent attenuation of NF-κB activity | [5] |
| 18α-GAMG | RAW264.7 | LPS | Suppressed phosphorylation of NF-κB p65 and IκB | [6] |
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Glycyrrhizin and its derivatives have been shown to inhibit the phosphorylation of MAPK pathway components, thereby downregulating inflammatory responses.[6]
Quantitative Data Summary: Inhibition of MAPK Phosphorylation
| Compound | Cell Line | Inducer | Effect | Reference |
| 18α-GAMG | RAW264.7 | LPS | Reduced phosphorylation of p38, JNK, and ERK | [6] |
Antioxidant Activity
Quantitative Data Summary: Antioxidant Activity of Glycyrrhetinic Acid Derivatives
| Compound | Assay System | Concentration | % Inhibition of ROS Formation | Reference |
| 18β-olean-12-ene-3β,11α,30-triol | Cytochrome P450/NADPH reductase system | 1.0 mg/ml | 50% | [8] |
| 18β-olean-12-ene-3β,11β,30-triol | Cytochrome P450/NADPH reductase system | 1.0 mg/ml | 51% | [8] |
| Glycyrrhetinic acid (lead compound) | Cytochrome P450/NADPH reductase system | 1.0 mg/ml | 31% | [8] |
| Vitamin E (reference) | Cytochrome P450/NADPH reductase system | 1.0 mg/ml | 32% | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key in-vitro experiments to assess the anti-inflammatory activity of this compound.
Prostaglandin E2 (PGE2) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the production of PGE2 in cultured cells.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages, human dermal fibroblasts)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β))
-
This compound
-
Vehicle control (e.g., DMSO)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control wells) and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
PGE2 Quantification: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the stimulated control. Determine the IC50 value (the concentration of the compound that inhibits PGE2 production by 50%).
Phospholipase A2 (PLA2) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on PLA2 enzyme activity.
Materials:
-
Purified PLA2 enzyme (e.g., from bee venom or porcine pancreas)
-
PLA2 substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for colorimetric detection
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of PLA2, substrate, DTNB, and this compound at various concentrations in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, this compound (or vehicle), and the PLA2 enzyme.
-
Initiation of Reaction: Initiate the reaction by adding the PLA2 substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 414 nm) over time using a microplate reader. The increase in absorbance corresponds to the enzymatic activity.
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Determine the percentage of PLA2 inhibition and the IC50 value.
Hyaluronidase Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on hyaluronidase activity.
Materials:
-
Hyaluronidase enzyme (e.g., bovine testicular hyaluronidase)
-
Hyaluronic acid (substrate)
-
Assay buffer (e.g., acetate buffer, pH 5.35)
-
Cetylpyridinium chloride (CPC) solution for turbidity measurement
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme-Inhibitor Incubation: In a 96-well plate, pre-incubate the hyaluronidase enzyme with various concentrations of this compound (or vehicle) for a defined period (e.g., 20 minutes) at 37°C.
-
Substrate Addition: Add the hyaluronic acid substrate to each well to start the enzymatic reaction and incubate for a specific time (e.g., 45 minutes) at 37°C.
-
Termination of Reaction and Turbidity Development: Stop the reaction by adding an acidic solution. Then, add the CPC solution, which forms a precipitate with the undigested hyaluronic acid, leading to turbidity.
-
Turbidity Measurement: Measure the absorbance (turbidity) at a specific wavelength (e.g., 600 nm) using a microplate reader. Higher absorbance indicates greater inhibition of the enzyme.
-
Data Analysis: Calculate the percentage of hyaluronidase inhibition for each concentration of this compound and determine the IC50 value.
NF-κB Reporter Gene Assay
Objective: To assess the effect of this compound on the transcriptional activity of NF-κB.
Materials:
-
A cell line stably or transiently transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium and supplements
-
NF-κB activator (e.g., TNF-α or LPS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent
-
96-well white, opaque cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, opaque plate and allow them to attach.
-
Treatment: Treat the cells with various concentrations of this compound (and vehicle control) for a specified pre-incubation time.
-
Stimulation: Add the NF-κB activator to the wells and incubate for an appropriate duration (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer provided with the luciferase assay kit.
-
Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase or total protein concentration). Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Western Blot Analysis for MAPK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38).
Materials:
-
Cell line (e.g., HaCaT keratinocytes, RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Stimulus (e.g., UV radiation, LPS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for phosphorylated and total ERK, JNK, and p38
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and the stimulus as described in previous protocols.
-
Protein Extraction: Lyse the cells and collect the total protein. Determine the protein concentration using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated forms of ERK, JNK, and p38. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membranes and re-probe with antibodies for the total forms of the respective MAPK proteins to ensure equal loading. Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each MAPK.
Conclusion
The in-vitro mechanism of action of this compound is characterized by its ability to potently suppress key inflammatory pathways. Its inhibitory effects on PGE2 production, PLA2 activity, and the NF-κB and MAPK signaling cascades provide a strong molecular basis for its observed anti-inflammatory and soothing properties. While more direct quantitative studies on this compound are warranted to further delineate its precise potency and dose-response relationships, the existing data on its parent compound, glycyrrhetinic acid, combined with its reported enhanced activity, solidify its position as a valuable active ingredient. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and characterize the therapeutic potential of this and other anti-inflammatory compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound|MARUZEN PHARMACEUTICALS CO., LTD. [maruzenpcy.co.jp]
- 3. Inhibition of phospholipase A2 and platelet aggregation by glycyrrhizin, an antiinflammation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential selectivity of hyaluronidase inhibitors toward acidic and basic hyaluronidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. Synthesis and in vitro antioxidant activity of glycyrrhetinic acid derivatives tested with the cytochrome P450/NADPH system - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearyl Glycyrrhetinate synthesis and purification process
An In-depth Technical Guide to the Synthesis and Purification of Stearyl Glycyrrhetinate
Introduction
This compound is the stearyl ester of 18-β-glycyrrhetinic acid, a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, which is extracted from the roots of the licorice plant (Glycyrrhiza glabra)[1][2][3]. It is a white or pale yellowish powder widely utilized in the cosmetic and pharmaceutical industries for its potent anti-inflammatory, skin-soothing, and antioxidant properties[3][4][5]. Its applications range from anti-aging serums and sensitive skin formulations to treatments for skin conditions like eczema and rosacea[1].
A significant challenge in the application of this compound is its poor water solubility, which necessitates effective formulation strategies[6][7]. To ensure its safety and efficacy in final products, high purity (typically >98%) is required[8][9]. This guide provides a detailed overview of the primary synthesis routes and purification processes for this compound, tailored for researchers, scientists, and drug development professionals.
Chapter 1: Synthesis of this compound
The synthesis of this compound is primarily achieved through the esterification of glycyrrhetinic acid. Several methods exist, varying in their choice of reagents, catalysts, reaction conditions, and overall efficiency. The most common approaches involve either reacting glycyrrhetinic acid with a stearyl halide or directly with stearyl alcohol.
Method A: Esterification with Stearyl Halide
This is a widely used method that involves the reaction of a salt of glycyrrhetinic acid with a stearyl halide, typically stearyl bromide. This approach often results in high yields and avoids some of the challenges associated with direct esterification.
Experimental Protocol 1: Ionic Liquid Catalysis This method utilizes a low co-melting ionic liquid as a catalyst, offering mild reaction conditions and high yields[10].
-
Ionic Liquid Preparation: 0.7g of choline chloride and 0.6g of urea (molar ratio 1:1.8) are added to a 500mL three-necked flask. The mixture is heated to 80°C in a magnetic constant temperature water bath and stirred for 30 minutes until a clear, transparent liquid is formed[11].
-
Sodium Glycyrrhetinate Formation: A solution of 0.9g of sodium hydroxide in 1mL of water is prepared and mixed with 200mL of ethanol. This mixture is added to the ionic liquid. 10g of glycyrrhetinic acid is then added, and the reaction is conducted in a 50°C water bath for 30 minutes[11].
-
Esterification: 8g of bromooctadecane (stearyl bromide) is added to the sodium glycyrrhetinate solution. The mixture is subjected to a water-bath reflux reaction under stirring for 4 hours[11].
-
Isolation of Crude Product: After the reaction, insoluble salts are removed by filtration. The filtrate is cooled to room temperature, leading to the precipitation of the crude this compound, which is then collected by filtration[11].
Experimental Protocol 2: Potassium Carbonate Base This "green preparation process" uses potassium carbonate as a base and a mixed solvent system, achieving high purity and yield[8].
-
Reaction Setup: Glycyrrhetinic acid, stearyl bromide (5 equivalents), and potassium carbonate (1.5 equivalents) are dissolved in a 300mL mixed solution of an organic solvent (like DMA or CH₃CN) and water (e.g., volume ratio of 9:1)[8].
-
Esterification Reaction: The mixture is heated to 100°C and refluxed with stirring for 3 hours. The reaction temperature can range from 100-120°C for 2-5 hours for process optimization[8].
-
Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature. 10 times the volume of chloroform is added to dissolve the product, followed by extraction. The organic solvent is then distilled off under reduced pressure, and the resulting solid is dried to obtain the crude this compound[8].
Method B: Two-Step Synthesis via Tosyl Intermediate
This method proceeds through a p-toluenesulfonyl chloride activated intermediate, followed by reaction with stearyl alcohol. It has been reported to produce very high yields and purity[12].
-
Intermediate Formation: 1 mole of glycyrrhetinic acid and 1 mole of p-toluenesulfonyl chloride are added to 100 mL of ethyl acetate and 50 mL of triethylamine. The mixture is stirred at room temperature (25°C) for 2 hours, during which a white solid intermediate precipitates. The solid is collected by filtration[12].
-
Esterification: 1 mole of the white solid intermediate, 1 mole of stearyl alcohol, and 1.5 moles of potassium carbonate are added to 200 mL of DMF. The reaction mixture is heated to 70°C for 5 hours[12].
-
Isolation of Crude Product: After the reaction, water is added to the mixture, and the product is extracted with ethyl acetate. The organic phase is dried to yield the final product[12].
Method C: Direct Esterification (Comparative Method)
Direct esterification of glycyrrhetinic acid with stearyl alcohol is also possible but generally less efficient. These methods often require a condensing agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst. Reported yields are significantly lower, ranging from 42% (with cuprous chloride catalyst) to 76% (with 4-dimethylaminopyridine catalyst), making them less suitable for industrial-scale production[10].
Data Presentation: Comparison of Synthesis Methods
| Method | Key Reagents | Catalyst / Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| A1: Ionic Liquid | Glycyrrhetinic Acid, Stearyl Bromide | Choline Chloride/Urea, NaOH | Ethanol, Water | 50-80°C, then Reflux | 4.5 | > 93 | Not Specified |
| A2: K₂CO₃ Base | Glycyrrhetinic Acid, Stearyl Bromide | Potassium Carbonate (K₂CO₃) | CH₃CN/Water or DMA/Water | 100 - 120 | 2 - 5 | 76 - 86 | > 98 |
| B: Tosyl Intermediate | Glycyrrhetinic Acid, Stearyl Alcohol, p-toluenesulfonyl chloride | Triethylamine, K₂CO₃ | Ethyl Acetate, DMF | 25, then 70 | 2, then 5 | 90 - 95 | 92.9 - 98.3 |
| C: Direct Esterification | Glycyrrhetinic Acid, Stearyl Alcohol | DCC / DMAP | Not Specified | Not Specified | Not Specified | ~76 | Not Specified |
Chapter 2: Purification and Analysis
Purification is a critical step to achieve the high-purity this compound (>98%) demanded by the pharmaceutical and cosmetic industries[8][9]. The primary method for purifying the crude product is recrystallization or reflux using ethanol.
Experimental Protocols: Purification
Protocol 1: Recrystallization from Ethanol This is the most frequently cited method for purifying the crude product obtained from synthesis[8].
-
The crude this compound is placed in a suitable flask.
-
Ethanol is added as the recrystallization solvent.
-
The mixture is heated until the solid dissolves completely.
-
The solution is then allowed to cool slowly to room temperature, inducing the crystallization of pure this compound.
-
The purified crystals are collected by filtration.
-
The final product is dried under vacuum at 50-70°C[8].
Protocol 2: Secondary Reflux with Ethanol This method involves refluxing the crude product in ethanol to remove impurities[10][11].
-
150 mL of ethanol is added to the crude this compound[11].
-
The mixture is refluxed for 30 minutes[11]. This process is repeated ("secondary reflux").
-
After reflux, the mixture is filtered.
-
The purified solid is dried under reduced pressure at approximately 50°C to yield the final product[10][11].
Analytical Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the purity of this compound[9].
Typical HPLC Conditions:
-
Chromatographic Column: C18 column, such as SUPELCOSIL™ LC-DP (25cm × 4.6mm, 5µm)[8] or InertSustain C18 (4.6 x 150mm, 5µm)[12].
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer. A common composition is Acetonitrile : 10mmol/L Ammonium Acetate (85:15, v/v)[8]. Another is Acetonitrile : 1mol/L Phosphoric Acid (85:15, v/v)[12].
-
Column Temperature: 35°C[8].
| Method | Protocol Details | Purity Achieved (%) | Analytical Method |
| Recrystallization | The crude product was recrystallized from ethanol and dried at 60°C. | > 98 | HPLC |
| Reflux Purification | The crude product underwent a secondary reflux with 150 mL of ethanol for 30 min, followed by filtration and drying. | Not explicitly quantified, but used in a process yielding >93% overall. | Not Specified |
Chapter 3: Process Visualization
To better illustrate the relationships and workflows, the following diagrams have been generated.
Caption: General Synthesis Pathway of this compound.
Caption: Experimental Workflow (Method A2: K₂CO₃ Base).
References
- 1. specialchem.com [specialchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. lesielle.com [lesielle.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Preparation and characterization of this compound/cyclodextrin complex using co-grinding [explorationpub.com]
- 7. Calorimetric Evaluation of Glycyrrhetic Acid (GA)- and this compound (SG)-Loaded Solid Lipid Nanoparticle Interactions with a Model Biomembrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN115772205A - A green preparation process of this compound - Google Patents [patents.google.com]
- 9. This compound: Skincare Benefits & Uses [accio.com]
- 10. CN111100180A - A kind of synthetic method of octadecyl glycyrrhetinate - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Preparation method and intermediate of this compound - Eureka | Patsnap [eureka.patsnap.com]
Stearyl Glycyrrhetinate: A Technical Guide to its Origin, Derivation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl Glycyrrhetinate, an ester of stearyl alcohol and the pentacyclic triterpenoid Glycyrrhetinic Acid, is a key active ingredient derived from licorice root (Glycyrrhiza glabra). Renowned for its potent anti-inflammatory, antioxidant, and skin-soothing properties, this lipophilic compound has garnered significant interest in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth exploration of the origin of this compound, its multi-step derivation from the natural precursor Glycyrrhizin, and a detailed overview of the experimental protocols for its extraction and synthesis. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a focus on its modulation of key inflammatory signaling pathways. Quantitative data is presented in structured tables for clarity, and complex biological and chemical processes are visualized through detailed diagrams.
Introduction
Licorice root has been utilized for centuries in traditional medicine for its therapeutic properties. The primary bioactive component responsible for its characteristic sweet taste and many of its medicinal effects is Glycyrrhizin (also known as Glycyrrhizic Acid). Upon oral administration, Glycyrrhizin is metabolized in the intestine to its aglycone, Glycyrrhetinic Acid, which is the biologically active moiety.[1]
This compound is a synthetically modified derivative of Glycyrrhetinic Acid, created through esterification with stearyl alcohol. This structural modification significantly enhances its oil solubility and skin compatibility, making it a highly desirable ingredient in topical formulations.[2][3] Its applications range from dermatological treatments for inflammatory conditions like eczema and dermatitis to active components in high-end cosmetic products for sensitive skin.[2]
Origin and Derivation from Glycyrrhiza glabra
The journey from the licorice root to the refined this compound is a multi-stage process involving extraction, hydrolysis, and esterification.
Stage 1: Extraction of Glycyrrhizin from Licorice Root
The initial step involves the extraction of Glycyrrhizin from the dried and powdered roots of the Glycyrrhiza glabra plant. Various solvent systems can be employed for this purpose, with aqueous ethanol being a common choice.
Stage 2: Hydrolysis of Glycyrrhizin to Glycyrrhetinic Acid
Glycyrrhizin is a glycoside, consisting of a Glycyrrhetinic Acid molecule linked to two molecules of glucuronic acid. To isolate the active aglycone, the glycosidic bonds must be cleaved through hydrolysis. This is typically achieved by acid-catalyzed hydrolysis.
Stage 3: Esterification of Glycyrrhetinic Acid to this compound
The final step is the esterification of the carboxyl group of Glycyrrhetinic Acid with the hydroxyl group of stearyl alcohol. This reaction enhances the lipophilicity of the molecule.[2]
Below is a diagram illustrating the overall derivation process:
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursors is provided in the tables below.
Table 1: Properties of Glycyrrhizin and Glycyrrhetinic Acid
| Property | Glycyrrhizin | Glycyrrhetinic Acid |
| Molecular Formula | C42H62O16 | C30H46O4 |
| Molecular Weight | 822.94 g/mol | 470.68 g/mol |
| Appearance | White to yellowish-white crystalline powder | White crystalline powder |
| Melting Point | 295-297 °C[1] | ~220 °C |
| Solubility | Soluble in hot water, ethanol | Soluble in ethanol, chloroform; sparingly soluble in water[1] |
| CAS Number | 1405-86-3 | 471-53-4 |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C48H82O4[2] |
| Molecular Weight | 723.16 g/mol [4] |
| Appearance | White to pale yellowish powder or crystals[2] |
| Melting Point | 70-77 °C[4] |
| Solubility | Soluble in oil; insoluble in water.[5][6] Soluble in stearyl alcohol, vaseline, squalene, vegetable oil, glycerin, and propylene glycol.[7] |
| CAS Number | 13832-70-7[2] |
| Purity (by HPLC) | ≥ 98%[8] |
| Typical Usage Concentration | 0.1% - 1%[2] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction and synthesis of this compound.
Protocol for Extraction of Glycyrrhizic Acid and Hydrolysis to Glycyrrhetinic Acid
This protocol is a composite of established methods for the extraction and hydrolysis of the active compounds from licorice root.
Materials:
-
Dried, powdered licorice root (Glycyrrhiza glabra)
-
Ethanol (95%)
-
Deionized water
-
Sulfuric acid (concentrated)
-
Sodium hydroxide (for pH adjustment)
-
Filter paper
-
Rotary evaporator
-
Reflux apparatus
Procedure:
-
Extraction:
-
Macerate 100 g of powdered licorice root in 1 L of 70% aqueous ethanol.
-
Heat the mixture to 50°C and stir for 60 minutes.[9]
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Hydrolysis:
-
Dissolve the crude extract in a 2M sulfuric acid solution.
-
Heat the mixture under reflux for 4-6 hours to facilitate the hydrolysis of Glycyrrhizin to Glycyrrhetinic Acid.
-
Cool the reaction mixture to room temperature, which will cause the Glycyrrhetinic Acid to precipitate.
-
Filter the precipitate and wash thoroughly with deionized water until the washings are neutral to pH paper.
-
Dry the resulting white powder (Glycyrrhetinic Acid) in a vacuum oven at 60°C.
-
Expected Yield: The yield of Glycyrrhetinic Acid from licorice root can vary depending on the quality of the raw material and extraction efficiency, but is typically in the range of 2-5%.
Protocol for Synthesis of this compound
This protocol describes the esterification of Glycyrrhetinic Acid with stearyl alcohol. Several methods exist, with variations in catalysts and solvents.[10][11]
Materials:
-
Glycyrrhetinic Acid
-
Stearyl bromide
-
Potassium carbonate
-
Acetonitrile (CH3CN) and water or N,N-Dimethylformamide (DMF)
-
Chloroform
-
Ethanol
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 mole equivalent of Glycyrrhetinic Acid and 5 mole equivalents of stearyl bromide in a mixed solvent of acetonitrile and water (9:1 v/v) or DMF.[12]
-
Add 1.5 mole equivalents of potassium carbonate as a catalyst.[12]
-
-
Esterification:
-
Heat the reaction mixture to 100°C and maintain under reflux with constant stirring for 3 hours.[12]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 10 times the volume of chloroform to dissolve the product and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the chloroform under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Dry the purified crystals in a vacuum oven at 50-60°C.[12]
-
Expected Yield: The yield of this compound from this synthesis is reported to be high, often exceeding 80%.[8]
Molecular Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are primarily attributed to its active moiety, Glycyrrhetinic Acid. This molecule has been shown to modulate several key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Glycyrrhetinic Acid has been demonstrated to inhibit the activation of NF-κB.[13] It achieves this by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[13]
Modulation of the MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are also central to the regulation of inflammation and cell survival. Glycyrrhetinic Acid has been shown to interfere with these pathways.
-
MAPK Pathway: Glycyrrhetinic Acid can inhibit the phosphorylation of key MAPK members such as ERK1/2 and p38, which are upstream regulators of NF-κB.[1][14]
-
PI3K/Akt Pathway: Glycyrrhetinic Acid has been shown to modulate the PI3K/Akt pathway, which can influence inflammatory responses and cell proliferation.[15] It can suppress the phosphorylation of Akt, a key downstream effector of PI3K.[1]
References
- 1. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. L9. This compound (SG)-VITAL - Natural ingredients-Cosmetics-Food-Pharma [vital-chem.com]
- 5. specialchem.com [specialchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. UK SpecWhite SG - (this compound) Supplier - Unifect [unifect.com]
- 8. CN115772205A - A green preparation process of this compound - Google Patents [patents.google.com]
- 9. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111100180A - A kind of synthetic method of octadecyl glycyrrhetinate - Google Patents [patents.google.com]
- 11. Preparation method and intermediate of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycyrrhetinic Acid Improves Insulin-Response Pathway by Regulating the Balance between the Ras/MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stearyl Glycyrrhetinate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Stearyl Glycyrrhetinate, a derivative of glycyrrhetinic acid extracted from the licorice root (Glycyrrhiza glabra). Esteemed for its potent anti-inflammatory, antioxidant, and skin-soothing properties, this lipophilic compound is a subject of significant interest in dermatological research and cosmetic science. This document details its physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols.
Core Physicochemical Data
This compound is the ester of stearyl alcohol and glycyrrhetinic acid. This modification enhances its oil solubility and skin penetration, making it a highly effective agent in topical formulations.[1][2]
| Property | Value | References |
| CAS Number | 13832-70-7 | [1][2][3] |
| Molecular Formula | C48H82O4 | [1][4] |
| Molecular Weight | 723.16 g/mol | [1][5][6][7] |
| Appearance | White to pale yellowish powder | [3][8] |
| Solubility | Oil-soluble, slightly soluble in water | [1][9] |
| Typical Usage Level | 0.1% - 1% | [4][8] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through the esterification of 18β-Glycyrrhetinic Acid. This process enhances the lipophilicity of the parent compound, thereby improving its stability and bioavailability in lipid-based formulations.[1][2]
General Synthesis Workflow
The production process begins with the extraction of Glycyrrhizin from licorice root. This is followed by hydrolysis to yield 18β-Glycyrrhetinic Acid, which is then esterified with stearyl alcohol or a stearyl donor.[1][3]
Mechanism of Action
This compound exerts its biological effects through multiple pathways, primarily centered on the modulation of inflammatory and oxidative stress responses.
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are well-documented. It has been shown to be more potent than its precursor, glycyrrhetinic acid.[10] The proposed mechanisms include the inhibition of key inflammatory mediators and signaling pathways. Clinical studies have demonstrated its efficacy in reducing erythema and skin irritation.[10] Some research suggests that its anti-inflammatory effects may be mediated through the inhibition of signaling pathways such as NF-κB, MAPKs, and PI3K/Akt.[11][12]
References
- 1. deascal.com [deascal.com]
- 2. cipherskincare.com [cipherskincare.com]
- 3. specialchem.com [specialchem.com]
- 4. paulaschoice.es [paulaschoice.es]
- 5. CN115772205A - A green preparation process of this compound - Google Patents [patents.google.com]
- 6. Preparation method and intermediate of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | Cosmetic Ingredients Guide [ci.guide]
- 9. L9. This compound (SG)-VITAL - Natural ingredients-Cosmetics-Food-Pharma [vital-chem.com]
- 10. This compound|MARUZEN PHARMACEUTICALS CO., LTD. [maruzenpcy.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders [mdpi.com]
Pharmacological Profile of Stearyl Glycyrrhetinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl glycyrrhetinate, the stearyl ester of glycyrrhetinic acid derived from licorice root (Glycyrrhiza glabra), is a well-established cosmetic ingredient renowned for its potent anti-inflammatory, anti-allergic, and skin-soothing properties.[1][2][3] Its lipophilic nature, conferred by the stearyl moiety, enhances its solubility in oil-based formulations and improves its penetration into the skin, making it a valuable active for topical applications.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. Due to a paucity of publicly available research specifically quantifying the pharmacological activities of this compound, data from its parent compound, glycyrrhetinic acid, is included for comparative purposes and to suggest potential mechanisms of action.
Physicochemical Properties
This compound is a white to pale yellowish crystalline powder.[2] Its esterification with stearyl alcohol significantly increases its lipophilicity compared to glycyrrhetinic acid, rendering it soluble in oils and insoluble in water.[2] This characteristic is crucial for its formulation in topical products and its ability to permeate the stratum corneum.
| Property | Value | Reference |
| Chemical Formula | C48H82O4 | [2] |
| Molecular Weight | 723.16 g/mol | --- |
| Appearance | White to pale yellowish powder | [2] |
| Solubility | Soluble in oil, insoluble in water | [2] |
| Melting Point | 70-77 °C | --- |
Pharmacological Activities
The primary pharmacological activities of this compound are centered around its anti-inflammatory and skin-soothing effects. It is also reported to possess antioxidant and skin-lightening properties.
Anti-inflammatory and Anti-allergic Activity
This compound is widely recognized for its marked anti-inflammatory and anti-allergic effects, making it suitable for use in products targeting sensitive or irritated skin, including conditions like atopic dermatitis, eczema, and rosacea.[2][4] While direct comparative studies with quantitative endpoints are limited, it is suggested that its efficacy is attributable to the properties of its core moiety, glycyrrhetinic acid.
Quantitative Data on Related Compounds (Glycyrrhetinic Acid):
| Assay | Compound | IC50 / Effect | Reference |
| Inhibition of Prostaglandin E2 (PGE2) Production (IL-1β-induced) | Glycyrrhetinic acid derivative | IC50: 1.0 µM | [5] |
| Inhibition of Leukotriene B4 (LTB4) Formation (ionophore-stimulated) | 15-HETE (a related anti-inflammatory compound) | IC50: ~6 µM | [6] |
Experimental Protocols:
-
Inhibition of Prostaglandin E2 (PGE2) Production:
-
Cell Line: Human dermal fibroblasts or macrophage cell lines (e.g., RAW 264.7).
-
Stimulus: Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β) to induce inflammation and PGE2 production.
-
Method: Cells are pre-treated with varying concentrations of this compound for a specified time before stimulation. After incubation, the cell culture supernatant is collected.
-
Quantification: The concentration of PGE2 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis: The IC50 value, the concentration of the compound that inhibits PGE2 production by 50%, is calculated.[7][8]
-
-
Inhibition of Leukotriene B4 (LTB4) Formation:
-
Cell Type: Human polymorphonuclear leukocytes (PMNs).
-
Stimulus: Calcium ionophore A23187 to stimulate LTB4 production.
-
Method: PMNs are pre-incubated with different concentrations of this compound before the addition of the calcium ionophore.
-
Quantification: LTB4 levels in the cell supernatant are quantified by High-Performance Liquid Chromatography (HPLC) or specific immunoassays.
-
Analysis: The IC50 value is determined from the dose-response curve.[6][9][10]
-
-
In Vivo Models of Skin Inflammation:
-
Arachidonic Acid-Induced Mouse Ear Edema: Arachidonic acid is applied topically to a mouse's ear to induce inflammation. This compound is applied topically before or after the irritant. The degree of edema is measured as the change in ear thickness or weight.[11][12][13][14]
-
TPA (12-O-Tetradecanoylphorbol-13-acetate)-Induced Mouse Ear Edema: TPA, a potent inflammatory agent, is applied to the mouse ear. The anti-inflammatory effect of topically applied this compound is evaluated by measuring the reduction in ear swelling.[15]
-
Antioxidant Activity
This compound is reported to have antioxidant properties, protecting the skin from damage caused by free radicals.[2] This activity contributes to its anti-aging and skin-protecting effects.
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Method: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is mixed with various concentrations of this compound. The reduction of the DPPH radical is followed by a decrease in absorbance at a specific wavelength (around 517 nm).
-
Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) Activity Assays:
-
Principle: These assays measure the activity of key antioxidant enzymes. The effect of this compound on the activity of these enzymes in cell lysates or tissue homogenates can be assessed.
-
Method: Commercially available assay kits are typically used. These kits provide the necessary reagents and protocols to measure the specific enzyme activity, usually through a colorimetric or fluorometric readout.[16][17][18][19][20][21][22][23][24][25][26][27]
-
Skin Lightening Activity
This compound is known to inhibit melanin formation, suggesting its potential as a skin-lightening agent.[1] This effect is likely due to the inhibition of tyrosinase, the key enzyme in melanogenesis.
Quantitative Data on Related Compounds (from Glycyrrhiza uralensis):
| Compound | IC50 (Tyrosinase Inhibition) | Reference |
| Glyasperin C | 0.13 µg/mL | [28] |
| Glabridin | 0.25 µg/mL | [28] |
Experimental Protocol:
-
Tyrosinase Inhibition Assay:
-
Enzyme: Mushroom tyrosinase is commonly used.
-
Substrate: L-tyrosine or L-DOPA.
-
Method: The enzyme is pre-incubated with various concentrations of this compound. The reaction is initiated by adding the substrate. The formation of dopachrome is monitored by measuring the increase in absorbance at approximately 475 nm.
-
Analysis: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.[29][30][31][32]
-
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of glycyrrhetinic acid, the active moiety of this compound, are believed to be mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Glycyrrhetinic acid has been shown to inhibit this pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to various extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Glycyrrhetinic acid has been shown to modulate this pathway.
Pharmacokinetics and Skin Penetration
The esterification of glycyrrhetinic acid with stearyl alcohol significantly enhances its lipophilicity, which is a key factor for improved skin penetration.
Experimental Protocol:
-
In Vitro Skin Permeation using Franz Diffusion Cells:
-
Membrane: Excised human or animal (e.g., porcine) skin is mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.
-
Formulation: A formulation containing this compound is applied to the epidermal side of the skin in the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.
-
Sampling: At predetermined time points, samples are withdrawn from the receptor fluid and analyzed for the concentration of this compound.
-
Analysis: The cumulative amount of this compound that has permeated the skin over time is determined using a validated analytical method, such as HPLC. This allows for the calculation of permeation parameters like flux and permeability coefficient.[13][22]
-
Safety and Toxicology
This compound is generally considered safe for topical use in cosmetic products at typical concentrations ranging from 0.1% to 1%.[2] It is described as a non-toxic and gentle ingredient, well-tolerated in both rinse-off and leave-on formulations.[2] While side effects are rare, patch testing is recommended before widespread use.
Conclusion
This compound is a valuable active ingredient for topical formulations, offering significant anti-inflammatory, anti-allergic, and skin-soothing benefits. Its enhanced lipophilicity facilitates skin penetration, allowing for effective delivery of its active glycyrrhetinic acid moiety. While there is a need for more quantitative data specifically on this compound to fully elucidate its pharmacological profile, the existing body of evidence, supported by data on its parent compound, strongly supports its use in products for sensitive and compromised skin. Further research should focus on detailed mechanistic studies and quantitative dose-response evaluations to further solidify its position as a key ingredient in dermatological and cosmetic applications.
References
- 1. lesielle.com [lesielle.com]
- 2. specialchem.com [specialchem.com]
- 3. cipherskincare.com [cipherskincare.com]
- 4. dottoressalunardon.com [dottoressalunardon.com]
- 5. Synthesis and inhibitory effect of novel glycyrrhetinic acid derivatives on IL-1 beta-induced prostaglandin E(2) production in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ionophore-stimulated leukotriene B4 production in human leucocytes by monohydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of prostaglandin E2 production by synthetic wogonin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro inhibition of leukotriene B4 formation by exogeneous 5-lipoxygenase inhibitors is associated with enhanced generation of 15-hydroxy-eicosatetraenoic acid (15-HETE) by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of glycyrrhetinic acid derivatives on arachidonic acid-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Inhibition of arachidonic acid-induced ear edema in the mouse with lipoxygenase-, cyclo-oxygenase- and dual inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (Hydroxylamine Method) - Elabscience® [elabscience.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. A simplified assay method of superoxide dismutase activity for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Superoxide Dismutase Activity Assay Kit for colorimetric assay of SOD activity Sigma [sigmaaldrich.com]
- 21. Glutathione Peroxidase Activity Assay | GPX Assay Kit | NWLSS [nwlifescience.com]
- 22. Catalase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. SOD Activity Assay SOD Assay Kit - WST Dojindo [dojindo.com]
- 25. nwlifescience.com [nwlifescience.com]
- 26. Catalase (CAT) Activity Assay Kit - Elabscience® [elabscience.com]
- 27. caymanchem.com [caymanchem.com]
- 28. Identification of tyrosinase inhibitors from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis of new glycyrrhetinic acid (GA) derivatives and their effects on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Formulation of Stearyl Glycyrrhetinate in Topical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl Glycyrrhetinate (SG) is the stearyl ester of 18-β-glycyrrhetinic acid, an active constituent derived from the licorice root (Glycyrrhiza glabra)[1][2]. Renowned for its potent anti-inflammatory, soothing, and skin-conditioning properties, SG is a widely utilized active ingredient in cosmetic and dermatological formulations[3][4][5]. Its applications range from after-sun and after-shave products to treatments for sensitive or irritated skin conditions like rosacea, acne, and eczema[1][4].
This document provides detailed application notes and protocols for the formulation of this compound in topical preparations, with a focus on enhancing its delivery and bioavailability. Due to its high molecular weight (723 Da) and lipophilicity (log P: 15.6), careful formulation strategies are necessary to optimize its efficacy[6][7].
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.
| Property | Value/Description | Reference |
| Appearance | White to pale yellowish powder | [4][5] |
| INCI Name | This compound | [1] |
| CAS Number | 13832-70-7 | [8] |
| Molecular Weight | 723 Da | [6][7] |
| Log P (o/w) | 15.6 | [6][7] |
| Solubility | Oil-soluble, slightly soluble in water | [1][3] |
| Chemical Formula | C48H82O4 | [4] |
| Origin | Derived from licorice root; an ester of stearyl alcohol and glycyrrhetinic acid. | [4][5] |
Formulation Strategies for Topical Delivery
Given its lipophilic nature, this compound is typically incorporated into the oil phase of emulsions or encapsulated in lipid-based nanocarriers to improve its stability, skin penetration, and bioavailability[9][10].
Oil-in-Water (O/W) Emulsions
O/W emulsions are a common vehicle for SG. The choice of oils and emulsifiers can significantly impact skin penetration.
Key Formulation Considerations:
-
Oil Phase Selection: Studies have shown that liquid paraffins with lower molecular weights can significantly increase the skin penetration of SG[6][7].
-
Emulsifier Selection: While a study evaluating six common cosmetic emulsifiers found no significant difference in SG skin penetration, the stability of the emulsion is paramount[6][7]. The gel network theory suggests using a combination of hydrophilic and lipophilic emulsifiers to form stable lamellar structures[11].
Table of Exemplary O/W Emulsion Components:
| Component | Function | Example Ingredients |
| Oil Phase | Solvent for SG, emollient, penetration enhancer | Low molecular weight liquid paraffin, Caprylic/Capric Triglyceride, Squalane |
| Emulsifier | Stabilizes the emulsion | Glyceryl Stearate, PEG-100 Stearate, Cetearyl Alcohol, Ceteareth-20 |
| Aqueous Phase | Vehicle | Deionized Water |
| Humectant | Moisturizer | Glycerin, Propylene Glycol |
| Thickener | Viscosity modifier | Carbomer, Xanthan Gum |
| Preservative | Prevents microbial growth | Phenoxyethanol, Ethylhexylglycerin |
| Active Ingredient | Anti-inflammatory | This compound |
Nanoformulations
Encapsulating this compound in nanocarriers like liposomes and solid lipid nanoparticles (SLNs) can overcome its poor water solubility and enhance its delivery into the skin[10][13].
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like SG within the membrane.
Exemplary Liposomal Formulation Components:
| Component | Function | Example Ingredients |
| Phospholipid | Forms the lipid bilayer | Egg Phosphatidylcholine (EPC), Hydrogenated Soybean Phosphatidylcholine (HSPC)[14][15] |
| Stabilizer | Increases liposome rigidity | Cholesterol[14] |
| Active Ingredient | Encapsulated drug | This compound |
| Aqueous Phase | Dispersion medium | Phosphate Buffered Saline (PBS) |
SLNs are colloidal carriers made from solid lipids, which can protect the encapsulated drug from degradation and provide a controlled release[10][16].
Exemplary SLN Formulation Components:
| Component | Function | Example Ingredients |
| Solid Lipid | Forms the nanoparticle matrix | Compritol 888 ATO, Glyceryl Behenate, Cetyl Palmitate[17] |
| Surfactant | Stabilizes the nanoparticles | Poloxamer 188 (Lutrol F68), Tween 80[17] |
| Active Ingredient | Encapsulated drug | This compound |
| Aqueous Phase | Dispersion medium | Deionized Water |
Experimental Protocols
Preparation of a this compound O/W Cream
This protocol describes a general method for preparing an O/W cream containing this compound.
Workflow for O/W Emulsion Preparation:
Caption: Workflow for preparing an O/W cream.
Methodology:
-
Oil Phase Preparation: Weigh the oil phase ingredients, including this compound, oils, and oil-soluble emulsifiers. Heat the mixture to 75-80°C while stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate vessel, weigh the aqueous phase ingredients (water, humectants). Heat to 75-80°C with stirring.
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization. Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Final Additions: When the temperature reaches below 40°C, add any heat-sensitive ingredients such as preservatives and fragrance.
-
pH Adjustment: Check the pH of the cream and adjust if necessary using a suitable agent (e.g., triethanolamine or citric acid solution).
-
Final Homogenization: Homogenize the cream again at a lower speed to ensure uniformity and a smooth texture.
Preparation of this compound-Loaded Liposomes
This protocol is based on the ethanol injection method.[14]
Methodology:
-
Lipid Phase Preparation: Dissolve this compound, phospholipids (e.g., EPC), and cholesterol in absolute ethanol.
-
Aqueous Phase Preparation: Prepare the aqueous phase, typically a buffer solution like PBS (pH 7.0), and heat it to a temperature above the phase transition temperature of the lipid (e.g., 50°C).
-
Injection: Rapidly inject the ethanolic lipid solution into the heated aqueous phase with constant stirring. The lipids will self-assemble into liposomes.
-
Solvent Removal: Remove the ethanol by dialysis or rotary evaporation.
-
Sizing (Optional): To obtain a uniform size distribution, the liposome dispersion can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
Characterization of Topical Formulations
-
Methodology: Particle size and polydispersity index (PDI) of nanoformulations can be determined by Dynamic Light Scattering (DLS). The morphology can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). For emulsions, optical microscopy can be used to assess droplet size and distribution.[18]
-
Methodology: Rheological properties such as viscosity, yield stress, and viscoelasticity (G' and G'') should be characterized using a rheometer.[19][20] These parameters are crucial for predicting the formulation's spreadability, stability, and skin feel.[19][21]
-
Rotational Tests: To determine the flow behavior (e.g., shear-thinning).
-
Oscillatory Tests: To evaluate the viscoelastic properties and structural integrity.
-
-
Methodology: IVRT is used to assess the rate at which the active pharmaceutical ingredient (API) is released from the formulation.[22][23] This is a critical test for comparing different formulations and for quality control.[24][25] The test is typically performed using a Franz diffusion cell.
-
A synthetic membrane is placed between the donor and receptor compartments of the Franz cell.
-
The receptor compartment is filled with a suitable medium (e.g., a hydro-alcoholic solution for lipophilic drugs) and maintained at 32 ± 1°C.[24]
-
A known quantity of the topical formulation is applied to the membrane in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor medium and analyzed for the concentration of the released drug using a validated analytical method (e.g., HPLC).
-
-
Methodology: Similar to IVRT, but uses excised human or animal skin (e.g., porcine or rat skin) as the membrane to provide a more biologically relevant measure of skin penetration.[6] The amount of drug that has permeated through the skin into the receptor fluid is quantified over time.
-
Methodology: Various in vitro and in vivo methods can be employed to evaluate the skin irritation potential of the formulation.
-
In Vitro 3D Human Skin Models: Reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™) can be used to assess cytotoxicity and inflammatory responses (e.g., IL-1α release) upon topical application.[26]
-
Human Repeat Insult Patch Test (HRIPT): A clinical test to evaluate the potential for irritation and sensitization in human volunteers.[27][28]
-
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of glycyrrhetinic acid and its derivatives, including this compound, are attributed to their ability to modulate various inflammatory pathways.[29]
Signaling Pathway of this compound's Anti-inflammatory Action:
Caption: Anti-inflammatory signaling pathway of SG.
The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[30][31] By preventing the phosphorylation of IKK and subsequent degradation of IκB, this compound inhibits the translocation of NF-κB into the nucleus. This, in turn, downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[29][31] Additionally, it can inhibit other inflammatory pathways like the MAPK pathway and the production of prostaglandins via COX-2 inhibition.[29]
Logical Relationships in Formulation Development
The development of an effective topical product with this compound requires a systematic approach, considering the interplay between formulation parameters, physicochemical characteristics, and product performance.
Logical Relationship Diagram for Formulation Development:
Caption: Formulation parameters and product performance.
This diagram illustrates that the initial formulation parameters directly influence the physicochemical characteristics of the product. These characteristics, in turn, are critical determinants of the final product's performance, including its safety and efficacy. A Quality by Design (QbD) approach, which involves understanding and controlling these relationships, is recommended for robust formulation development.[20][23]
References
- 1. L9. This compound (SG)-VITAL - Natural ingredients-Cosmetics-Food-Pharma [vital-chem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Product Details [in-cosmetics.com]
- 4. specialchem.com [specialchem.com]
- 5. lesielle.com [lesielle.com]
- 6. Effects of oils and emulsifiers on the skin penetration of this compound in oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Oils and Emulsifiers on the Skin Penetration of this compound in Oil-in-Water Emulsions [jstage.jst.go.jp]
- 8. This compound | Cosmetic Ingredients Guide [ci.guide]
- 9. Preparation and characterization of this compound/cyclodextrin complex using co-grinding [explorationpub.com]
- 10. Calorimetric Evaluation of Glycyrrhetic Acid (GA)- and this compound (SG)-Loaded Solid Lipid Nanoparticle Interactions with a Model Biomembrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dsm.com [dsm.com]
- 12. Final report on the safety assessment of Glycyrrhetinic Acid, Potassium Glycyrrhetinate, Disodium Succinoyl Glycyrrhetinate, Glyceryl Glycyrrhetinate, Glycyrrhetinyl Stearate, this compound, Glycyrrhizic Acid, Ammonium Glycyrrhizate, Dipotassium Glycyrrhizate, Disodium Glycyrrhizate, Trisodium Glycyrrhizate, Methyl Glycyrrhizate, and Potassium Glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid Lipid Nanoparticles for Topical Drug Delivery: Mechanisms, Dosage Form Perspectives, and Translational Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and characterization of norcantharidin liposomes modified with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. expresspharma.in [expresspharma.in]
- 19. rheologylab.com [rheologylab.com]
- 20. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. dptlabs.com [dptlabs.com]
- 23. In vitro release testing method developed for validation of semisolids [manufacturingchemist.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. recipharm.com [recipharm.com]
- 26. mdpi.com [mdpi.com]
- 27. pharmacy180.com [pharmacy180.com]
- 28. Adverse reactions to cosmetics and methods of testing - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 29. scienceopen.com [scienceopen.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
Application Note and Protocols: Preparation and Characterization of Stearyl Glycyrrhetinate Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl Glycyrrhetinate (SG), a derivative of glycyrrhetinic acid extracted from licorice root, is a well-regarded compound in the pharmaceutical and cosmetic industries for its potent anti-inflammatory, anti-allergic, and skin-soothing properties.[1][2] Its lipophilic nature, conferred by the stearyl ester, enhances its compatibility with lipid-based drug delivery systems, making it an excellent candidate for incorporation into liposomal formulations.[3] Liposomes, as versatile nanocarriers, can encapsulate therapeutic agents, improve their stability, and facilitate targeted delivery.[4][5]
The incorporation of this compound into the lipid bilayer of liposomes can serve a dual purpose: it can act as a targeting ligand for specific receptors, such as those on hepatocytes, and can also function as an active pharmaceutical ingredient (API) itself.[3][4] This application note provides detailed protocols for the preparation and comprehensive characterization of this compound-modified liposomes. The methodologies described herein are fundamental for the development of stable and effective liposomal drug delivery systems for dermatological and other therapeutic applications.
Materials and Methods
Materials
-
This compound (SG) (>98% purity)
-
Egg Phosphatidylcholine (EPC)
-
Cholesterol (CH)
-
Ethanol (Analytical Grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized Water
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Dialysis tubing (MWCO 8,000-14,000 Da)
Experimental Protocols
The ethanol injection method is a straightforward and reproducible technique for preparing unilamellar liposomes.[3][6]
-
Preparation of the Lipid Phase:
-
Accurately weigh Egg Phosphatidylcholine (EPC), Cholesterol (CH), and this compound (SG). A typical molar ratio is EPC:CH:SG of 10:5:1, but this can be optimized.
-
Dissolve the weighed lipids in a minimal amount of absolute ethanol in a glass vial. Ensure complete dissolution by gentle vortexing.
-
-
Preparation of the Aqueous Phase:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
If encapsulating a hydrophilic drug, dissolve it in the PBS at this stage.
-
-
Liposome Formation:
-
Heat the aqueous phase to a temperature above the phase transition temperature of the lipids (typically around 60°C).
-
Using a syringe with a fine needle, inject the lipid-ethanol solution slowly and dropwise into the pre-heated aqueous phase while stirring continuously on a magnetic stirrer at a constant speed (e.g., 500 rpm).
-
Continue stirring for 30-60 minutes to allow for the self-assembly of liposomes and the removal of the ethanol.
-
-
Sizing and Purification:
-
To obtain a uniform size distribution, the liposomal suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated material by dialysis against fresh PBS at 4°C for 24 hours, with several changes of the dialysis buffer.
-
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior and stability of the liposomal formulation.
-
Dilute the liposomal suspension with deionized water to an appropriate concentration.
-
Measure the average particle size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).
-
Perform the measurements in triplicate at 25°C.
2.2 Encapsulation Efficiency (EE%) and Drug Loading (DL%)
EE% determines the amount of drug successfully entrapped within the liposomes, while DL% quantifies the amount of drug per unit weight of the liposome.
-
Separate the unencapsulated this compound from the liposome suspension using a suitable method such as ultracentrifugation or dialysis.[3]
-
Disrupt the liposomes to release the encapsulated SG by adding a solvent like methanol or Triton X-100.[5]
-
Quantify the amount of SG in the disrupted liposome fraction using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8]
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
2.3 In Vitro Drug Release Study
This study evaluates the release profile of the encapsulated drug from the liposomes over time. The dialysis method is commonly employed for this purpose.[5][9]
-
Place a known amount of the SG-liposome suspension into a dialysis bag (MWCO 8,000-14,000 Da).
-
Immerse the sealed dialysis bag in a release medium (e.g., PBS pH 7.4, or PBS with a small percentage of ethanol to ensure sink conditions for the lipophilic SG) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of SG in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released against time.
2.4 Stability Studies
Stability testing is essential to determine the shelf-life of the liposomal formulation under different storage conditions.[10][11]
-
Store aliquots of the liposomal formulation at different temperatures (e.g., 4°C, 25°C, and 40°C).[11]
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for changes in particle size, PDI, zeta potential, and encapsulation efficiency.
-
Visual inspection for any signs of aggregation or precipitation should also be performed.
Results and Discussion
The following tables summarize typical quantitative data obtained from the characterization of this compound liposomes.
Table 1: Physicochemical Characterization of SG-Liposomes
| Formulation Code | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SG-Lipo-01 | 87.5 | 0.216 | -33.15 | ~27.80[3][12] |
| SG-Lipo-02 (Optimized) | 94.5 | 0.195 | -35.50 | 85.9[13] |
Data presented are representative values from literature and may vary based on the specific formulation and preparation method.
Table 2: Stability of SG-Liposomes at 4°C over 3 Months
| Time (Months) | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 0 | 87.5 | 0.216 | 27.80 |
| 3 | 82.9 | 0.220 | 27.28 |
As reported in a study, SG-NCTD-LIPs were stable at 4°C for 3 months with no significant changes in average particle size and encapsulation efficiency.[3]
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound liposomes.
Caption: Simplified structure of a this compound-modified liposome.
Caption: Potential anti-inflammatory signaling pathway influenced by this compound.
Conclusion
This application note provides a detailed framework for the preparation and characterization of this compound-modified liposomes. The protocols outlined are robust and can be adapted for the encapsulation of various therapeutic agents, with SG acting either as a functional component of the delivery system or as the primary active ingredient. The successful formulation of stable SG-liposomes with desirable physicochemical properties holds significant promise for the development of novel therapies, particularly in dermatology and targeted drug delivery. The provided methodologies and characterization techniques are essential for ensuring the quality, efficacy, and safety of these advanced drug delivery systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. specialchem.com [specialchem.com]
- 3. Preparation and characterization of norcantharidin liposomes modified with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method and intermediate of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. jfda-online.com [jfda-online.com]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 10. ijper.org [ijper.org]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. Preparation and characterization of norcantharidin liposomes modified with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycyrrhetinic acid proliposomes mediated by mannosylated ligand: Preparation, physicochemical characterization, environmental stability and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Activity of Stearyl Glycyrrhetinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearyl Glycyrrhetinate, an ester of glycyrrhetinic acid derived from licorice root, is recognized for its potent anti-inflammatory and skin-soothing properties.[1][2] Its lipophilic nature, due to the stearyl ester, enhances its skin permeability, making it a valuable ingredient in dermatological and cosmetic formulations.[3] The primary anti-inflammatory mechanism of this compound involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a cornerstone of the inflammatory response, and its inhibition leads to a downstream reduction of pro-inflammatory mediators.
This document provides detailed protocols for a panel of cell-based assays designed to quantify the anti-inflammatory effects of this compound. The assays focus on key biomarkers of inflammation, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The murine macrophage cell line, RAW 264.7, is utilized as a well-established in vitro model for studying inflammation.
Anti-inflammatory Signaling Pathway of this compound
The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress the NF-κB signaling cascade. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of kappa B (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, initiating the transcription of various pro-inflammatory mediators. This compound is thought to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory genes.
References
Application Notes and Protocols for Stearyl Glycyrrhetinate Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl Glycyrrhetinate (SG), a lipophilic derivative of glycyrrhetinic acid from licorice root, is a potent anti-inflammatory agent.[1][2] Its therapeutic application is often limited by poor aqueous solubility. Formulation into Solid Lipid Nanoparticles (SLNs) offers a promising strategy to enhance its delivery and bioavailability.[3][4] SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature.[3] This document provides detailed protocols for the formulation and characterization of SG-loaded SLNs and outlines its mechanism of action.
Data Presentation
Formulation and Physicochemical Characterization of SG-SLNs
The following table summarizes the key physicochemical properties of SG-SLNs prepared using the high shear homogenization coupled to ultrasound (HSH-US) method with Compritol 888 ATO as the solid lipid and Lutrol F68 as the surfactant. The data is adapted from a study by Santonocito et al. (2021).[3]
| Formulation Code | SG Concentration (% w/v) | Mean Particle Size (Z-Ave, nm) | Polydispersity Index (PDI) | Zeta Potential (ZP, mV) |
| Unloaded SLN | 0 | 175.4 ± 1.2 | 0.23 ± 0.02 | -25.8 ± 0.7 |
| SG-SLN-0.25 | 0.25 | 178.9 ± 1.5 | 0.25 ± 0.01 | -24.5 ± 0.5 |
| SG-SLN-0.50 | 0.50 | 180.2 ± 1.8 | 0.26 ± 0.03 | -23.1 ± 0.9 |
| SG-SLN-0.75 | 0.75 | 181.5 ± 2.1 | 0.28 ± 0.02 | -22.4 ± 0.6 |
Data represents mean ± standard deviation.
Encapsulation Efficiency and Drug Loading
Due to the highly lipophilic nature of this compound, it is expected to have high encapsulation efficiency (EE) and drug loading (DL) within the lipid matrix of the SLNs. One study noted that SG was not released from the nanocarriers, suggesting very high entrapment due to its insolubility in the aqueous phase.[3] While specific quantitative data for EE and DL of SG-SLNs were not available in the reviewed literature, the protocol for their determination is provided below. It is anticipated that EE values would be high, given the hydrophobicity of the drug.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SG-SLNs)
This protocol is based on the high shear homogenization coupled to ultrasound (HSH-US) method.[3][5]
Materials:
-
This compound (SG)
-
Compritol 888 ATO (Solid Lipid)
-
Lutrol F68 (Surfactant)
-
Deionized Water
Procedure:
-
Lipid Phase Preparation: Dissolve the desired amount of this compound (e.g., 0.25, 0.5, or 0.75% w/v) in the lipid phase containing Compritol 888 ATO (5.0 g). Heat the mixture to 80 °C and stir until a clear, homogenous dispersion is obtained.
-
Aqueous Phase Preparation: Prepare a surfactant solution by dissolving Lutrol F68 (1.5% w/v) in deionized water and heat it to 80 °C.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous surfactant solution using a high-speed stirrer (e.g., Ultra-Turrax) to form a pre-emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for a specified duration (e.g., 8 minutes) to reduce the particle size.[3]
-
Cooling and Solidification: Cool the resulting hot nanoemulsion by diluting it in cold deionized water (4 °C) to facilitate the solidification of the lipid nanoparticles.
Characterization of SG-SLNs
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[4]
Procedure:
-
Dilute the SG-SLN dispersion with deionized water to an appropriate concentration for measurement.
-
Perform the analysis using a Zetasizer at 25 °C.
-
For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
For zeta potential, the instrument measures the electrophoretic mobility of the nanoparticles in an applied electric field.
b) Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
This protocol involves the separation of the free, unencapsulated drug from the SLN dispersion.
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the SG-SLN dispersion using a centrifugal filter unit (e.g., Amicon® Ultra). The filtrate will contain the unencapsulated SG.
-
Quantification of Free Drug: Quantify the amount of SG in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
Encapsulation Efficiency (%EE): (%EE) = [(Total amount of SG - Amount of free SG) / Total amount of SG] x 100
-
Drug Loading (%DL): (%DL) = [(Total amount of SG - Amount of free SG) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
This protocol assesses the release profile of SG from the SLNs over time.
Procedure:
-
Dialysis Method: Place a known amount of SG-SLN dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the amount of SG released into the medium using a validated analytical method (e.g., HPLC).
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[6][7][8]
Inhibition of NF-κB and MAPK Signaling Pathways
Inflammatory stimuli, such as pathogens or tissue damage, activate signaling cascades that lead to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases NF-κB (a heterodimer of p50 and p65 subunits), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[9][10]
Similarly, the MAPK pathway, which includes cascades like ERK, JNK, and p38, is activated by various extracellular stimuli and plays a crucial role in inflammation.[11] Activation of these pathways leads to the phosphorylation and activation of transcription factors that also promote the expression of pro-inflammatory genes.
This compound is believed to interfere with these pathways by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[7][8] It may also suppress the phosphorylation of key components of the MAPK pathway.[7]
Inhibition of Prostaglandin E2 (PGE2) Production
COX-2, an enzyme whose expression is upregulated by NF-κB and MAPK signaling, is responsible for the synthesis of prostaglandins, including the pro-inflammatory mediator Prostaglandin E2 (PGE2).[1] By inhibiting the upstream signaling pathways, this compound indirectly reduces the production of COX-2 and, consequently, PGE2, further contributing to its anti-inflammatory effect.
Visualizations
Caption: Experimental workflow for SG-SLN formulation and evaluation.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Calorimetric Evaluation of Glycyrrhetic Acid (GA)- and this compound (SG)-Loaded Solid Lipid Nanoparticle Interactions with a Model Biomembrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF- κ B and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application of Stearyl Glycyrrhetinate in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl Glycyrrhetinate, an ester of stearyl alcohol and glycyrrhetinic acid derived from the licorice root (Glycyrrhiza glabra), is a potent anti-inflammatory and skin-soothing agent with significant applications in dermatological research and cosmetic science.[1][2] Its oil-soluble nature enhances its bioavailability and skin penetration compared to its parent compound, glycyrrhetinic acid, making it a valuable ingredient in topical formulations.[3][4] This document provides detailed application notes, experimental protocols, and an overview of the molecular mechanisms of this compound, designed to support researchers, scientists, and drug development professionals.
This compound is recognized for its broad-spectrum dermatological benefits, including anti-inflammatory, anti-irritant, antioxidant, and skin-lightening properties.[5][6] It is particularly effective in mitigating skin conditions characterized by inflammation and redness, such as rosacea, acne, and eczema.[5] Furthermore, its ability to inhibit melanin production makes it a promising agent for treating hyperpigmentation disorders.[2]
Data Presentation
In Vivo Efficacy of this compound
Clinical studies have demonstrated the significant efficacy of this compound in improving various skin conditions. A Japanese clinical trial involving 377 patients with skin diseases reported a notable efficacy rate for a formulation containing this active ingredient.[3]
| Parameter | Formulation | Efficacy Rate | Patient Population | Reference |
| Improvement in Skin Diseases | Cream with this compound | 75.9% | 377 patients | [3] |
Comparative Anti-Inflammatory Activity
In comparative studies, this compound has shown superior anti-inflammatory effects compared to its parent compound, glycyrrhetinic acid, and other licorice-derived ingredients.
| Compound | Relative Anti-Inflammatory Effect | Reference |
| This compound | 2.3 times greater than Glycyrrhetinic Acid | [3] |
| Glycyrrhetinic Acid | Baseline | [3] |
| Monoammonium Glycyrrhizate | 3.5 times less than this compound | [3] |
Effects on UV-Induced Skin Changes
This compound has been shown to be effective in mitigating the effects of UVB radiation on the skin, including erythema (redness) and pigmentation.
| Application | Formulation | Observed Effect | Reference |
| Erythema Formation | 0.1% this compound Cream | Inhibitory effect confirmed | [3] |
| UVB-Induced Skin Pigmentation | 0.1% this compound Cream | Preventing effect confirmed | [3] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of Protein Denaturation
This protocol provides a general method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the denaturation of bovine serum albumin (BSA), a process analogous to protein denaturation in inflammatory responses.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) 5% aqueous solution
-
Phosphate Buffered Saline (PBS), pH 6.3
-
Diclofenac sodium (as a standard)
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Test Solution: Prepare various concentrations of this compound (e.g., 10-1000 µg/ml) dissolved in a suitable organic solvent (e.g., DMSO) and then diluted with PBS.
-
Reaction Mixture: To 0.45 ml of 5% aqueous BSA, add 0.05 ml of the this compound test solution.
-
Control and Standard:
-
Test Control: 0.45 ml of BSA solution and 0.05 ml of the vehicle (e.g., DMSO diluted with PBS).
-
Product Control: 0.45 ml of distilled water and 0.05 ml of the this compound test solution.
-
Standard: 0.45 ml of BSA solution and 0.05 ml of various concentrations of diclofenac sodium (e.g., 100, 250, 1000 µg/ml).
-
-
Incubation: Incubate all solutions at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Increase the temperature to 57°C and incubate for 3 minutes.
-
Cooling and Dilution: Cool the solutions and add 2.5 ml of PBS to each tube.
-
Absorbance Measurement: Measure the absorbance of the solutions at 416 nm using a UV-Visible spectrophotometer.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = 100 - [(Absorbance of Test Solution - Absorbance of Product Control) / Absorbance of Test Control] * 100
Protocol 2: In Vitro Skin Whitening Assay - Tyrosinase Inhibition
This protocol outlines a method to evaluate the skin whitening potential of this compound by measuring its ability to inhibit the enzyme tyrosinase, which is crucial for melanin synthesis.
Materials:
-
This compound
-
Mushroom Tyrosinase solution
-
L-tyrosine (substrate) solution
-
Kojic acid (as a standard inhibitor)
-
Phosphate buffer (pH 6.8)
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound at various concentrations by diluting the stock solution with phosphate buffer.
-
Prepare a tyrosinase enzyme solution in phosphate buffer.
-
Prepare an L-tyrosine substrate solution in phosphate buffer.
-
Prepare a kojic acid solution as a positive control.
-
-
Assay in a 96-well plate:
-
Add 20 µL of the this compound test solution or control (kojic acid or vehicle) to each well.
-
Add 50 µL of the tyrosinase enzyme solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 30 µL of the L-tyrosine substrate solution to initiate the reaction.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 510 nm every minute for 60 minutes.
-
Calculation of Inhibition:
-
Calculate the slope of the linear portion of the absorbance vs. time curve for each sample.
-
The percent of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100[7]
-
Protocol 3: In Vivo Erythema Reduction Assay
This protocol describes a general method for assessing the erythema-reducing effects of a topical formulation containing this compound on human skin after UV-induced irritation.
Materials:
-
Topical formulation containing a known concentration of this compound (e.g., 0.1%).
-
Placebo formulation (without this compound).
-
UVB light source.
-
Mexameter® or other colorimeter to measure erythema index.
Procedure:
-
Subject Recruitment: Recruit healthy volunteers with Fitzpatrick skin types I-III.
-
Baseline Measurement: Measure the baseline erythema index (a* value) on designated test sites on the subjects' backs or forearms using a Mexameter®.
-
UVB Induction: Expose the test sites to a predetermined dose of UVB radiation (e.g., 1.5 MED - Minimal Erythema Dose) to induce erythema.
-
Product Application: 24 hours after UVB exposure, apply the this compound formulation and the placebo formulation to separate, randomized test sites. One site should remain untreated as a control.
-
Erythema Assessment: Measure the erythema index at various time points after product application (e.g., 2, 4, 6, and 24 hours).
-
Data Analysis: Calculate the change in erythema index from baseline for each test site and compare the results between the this compound-treated site, the placebo-treated site, and the untreated control site. Statistical analysis (e.g., paired t-test or ANOVA) should be performed to determine the significance of the results.
Signaling Pathways and Mechanisms of Action
Anti-Inflammatory Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators. One of the key mechanisms is the suppression of Prostaglandin E2 (PGE2) production.[3] PGE2 is a key mediator of inflammation, pain, and fever. The inhibition of PGE2 is likely linked to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this compound is still emerging, derivatives of its parent compound, glycyrrhetinic acid, have been shown to suppress NF-κB activation.[8] This pathway, when activated by inflammatory stimuli, leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes like COX-2, which is responsible for PGE2 synthesis.
References
- 1. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 2. mdpi.com [mdpi.com]
- 3. FR2947186A1 - PROCESS FOR PREPARING STABLE OIL-IN-WATER EMULSION - Google Patents [patents.google.com]
- 4. Effects of glycyrrhizin and glycyrrhetinic acid on growth and melanogenesis in cultured B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo measurement of skin erythema and pigmentation: new means of implementation of diffuse reflectance spectroscopy with a commercial instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of melanogenesis by glycyrrhizin in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iNOS/PGE2 inhibitors as a novel template for analgesic/anti‐inflammatory activity: Design, synthesis, in vitro biological activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Stearyl Glycyrrhetinate concentration for efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the use of Stearyl Glycyrrhetinate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (SG) is an oil-soluble derivative of 18-β-glycyrrhetinic acid, which is the active component of licorice root (Glycyrrhiza glabra)[1][2][3]. Its esterification with stearyl alcohol enhances its oil solubility and skin compatibility[4][5]. The primary biological activities of this compound include potent anti-inflammatory, skin-soothing, antioxidant, and skin-lightening effects[3][4][6][7].
Q2: What is the recommended concentration range for this compound in in vitro and topical studies?
The optimal concentration depends on the specific application and experimental model. However, general guidelines are as follows:
-
Topical Formulations: Typical usage levels in cosmetic and dermatological products range from 0.1% to 1.0%[4][6][8][9].
-
In Vitro Studies: Effective concentrations can vary. For instance, a 0.1% cream has been shown to inhibit erythema and UVB-induced pigmentation in clinical tests[10]. Researchers should perform dose-response studies starting from low micromolar concentrations to determine the optimal level for their specific cell type and endpoint.
-
In vivo (Animal Studies): Dosage will depend on the administration route and model. For example, a formulation for animal studies might involve a concentration of 2 mg/mL for a 10 mg/kg dosage[11].
Q3: What is the primary mechanism of action for this compound's anti-inflammatory effect?
While research on this compound is ongoing, its mechanism is believed to be similar to its parent compound, glycyrrhetinic acid. Glycyrrhetinic acid has been shown to exert anti-inflammatory effects by suppressing the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway[12][13]. This pathway is critical in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2[13][14]. By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, it can down-regulate the inflammatory cascade[12][15].
Q4: Can this compound be used for skin lightening experiments?
Yes, this compound is reported to have skin-lightening properties as it can inhibit melanin formation[3][7]. This makes it a relevant compound for studies on hyperpigmentation and skin tone regulation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Media | This compound has very low water solubility[2][16]. Adding a concentrated DMSO stock directly to aqueous media can cause it to precipitate. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in DMSO (sonication may be required)[11].2. Serial Dilution: Perform serial dilutions of your stock in a mixture of DMSO and culture medium before the final dilution into the full volume of media. 3. Warm Gently: For oil-based formulations, gentle warming to 40-50°C can aid dissolution[17].4. Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.5%). |
| Inconsistent or No Biological Effect | 1. Suboptimal Concentration: The concentration may be too low to elicit a response.2. Degradation: The compound may have degraded due to improper storage.3. Poor Bioavailability: The compound may not be effectively reaching its target in the experimental system. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 1 µM to 100 µM) to identify the optimal effective dose.2. Proper Storage: Store stock solutions at -20°C or -80°C and protect from light. Use fresh dilutions for each experiment[18].3. Enhance Solubility: For topical or in vivo studies, consider formulation strategies like solid lipid nanoparticles to improve bioavailability[16]. |
| Observed Cytotoxicity at Expected Efficacious Doses | 1. Cell Line Sensitivity: The cell line being used may be particularly sensitive to the compound.2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Determine IC50: Always perform a cytotoxicity assay (e.g., MTT or SRB) to determine the non-toxic concentration range for your specific cell line.2. Run a Solvent Control: Include a vehicle control group in all experiments that contains the highest concentration of the solvent used in the treatment groups. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Recommended Concentration Ranges for Efficacy
| Application | Concentration Range | Efficacy Endpoint | Reference(s) |
| Topical Anti-inflammatory | 0.1% - 1.0% | Reduction of redness and irritation | [4][6] |
| UVB-Induced Pigmentation | 0.1% | Prevention of skin pigmentation | [10] |
| Inhibition of Erythema | 0.1% | Reduction of skin redness | [10] |
| General Cosmetic Use | 0.1% - 0.5% | Soothing, skin conditioning | [19] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to pale yellowish powder | [4][19] |
| Solubility | - Poorly soluble in water- Soluble in oil- Insoluble in DMSO (fresh); 7.23 mg/mL (10 mM) with sonication | [2][4][11][20] |
| Melting Point | 70°C - 77°C | [4] |
| Molecular Weight | 723.16 g/mol | [20] |
Experimental Protocols & Workflows
Here are detailed protocols for common assays used to evaluate the efficacy of this compound.
Diagram: General Experimental Workflow
Caption: Workflow for assessing this compound efficacy.
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the cytotoxic potential of this compound on a given cell line.
Materials:
-
Cells of interest (e.g., HaCaT keratinocytes, B16-F10 melanoma cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (SG)
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Stock Preparation: Prepare a 100 mM stock solution of SG in DMSO.
-
Treatment: Prepare serial dilutions of SG in complete culture medium. Remove the old medium from the cells and add 100 µL of the SG-containing medium to each well. Include a vehicle control (medium with the highest DMSO concentration used) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Melanin Content Assay
This protocol measures the effect of this compound on melanin production in melanoma cells (e.g., B16-F10).
Materials:
-
B16-F10 melanoma cells
-
6-well cell culture plates
-
α-Melanocyte-Stimulating Hormone (α-MSH) to induce melanogenesis
-
This compound (SG)
-
Lysis Buffer: 1N NaOH with 10% DMSO
-
Synthetic melanin standard
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed B16-F10 cells in 6-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat cells with various concentrations of SG in the presence of an inducer like α-MSH (e.g., 100 nM) for 48-72 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Visually inspect the pellet for changes in pigmentation[21].
-
Resuspend the pellet in 1 mL of Lysis Buffer.
-
-
Melanin Solubilization: Incubate the lysate at 80°C for 2 hours to solubilize the melanin[22].
-
Measurement:
-
Centrifuge the lysate at 12,000 g for 10 minutes.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Read the absorbance at 470 nm[22].
-
-
Standard Curve: Prepare a standard curve using synthetic melanin (0-200 µg/mL) dissolved in the Lysis Buffer.
-
Analysis: Determine the melanin concentration in each sample from the standard curve. Normalize the melanin content to the total protein content of the cell lysate (determined by a separate protein assay like BCA) or to the initial cell count[23].
Signaling Pathway Diagram
Diagram: Potential Inhibition of NF-κB Pathway
This diagram illustrates the putative mechanism by which Glycyrrhetinic Acid (the active moiety of SG) inhibits the NF-κB signaling pathway, a key driver of inflammation.
Caption: Putative inhibition of the NF-κB pathway by glycyrrhetinic acid.
References
- 1. This compound [myskinrecipes.com]
- 2. Preparation and characterization of this compound/cyclodextrin complex using co-grinding [explorationpub.com]
- 3. lesielle.com [lesielle.com]
- 4. specialchem.com [specialchem.com]
- 5. cipherskincare.com [cipherskincare.com]
- 6. paulaschoice.co.uk [paulaschoice.co.uk]
- 7. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.fi]
- 8. Final report on the safety assessment of Glycyrrhetinic Acid, Potassium Glycyrrhetinate, Disodium Succinoyl Glycyrrhetinate, Glyceryl Glycyrrhetinate, Glycyrrhetinyl Stearate, this compound, Glycyrrhizic Acid, Ammonium Glycyrrhizate, Dipotassium Glycyrrhizate, Disodium Glycyrrhizate, Trisodium Glycyrrhizate, Methyl Glycyrrhizate, and Potassium Glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Skincare Benefits & Uses [accio.com]
- 10. This compound|MARUZEN PHARMACEUTICALS CO., LTD. [maruzenpcy.co.jp]
- 11. This compound | Antiviral | Antibacterial | TargetMol [targetmol.com]
- 12. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calorimetric Evaluation of Glycyrrhetic Acid (GA)- and this compound (SG)-Loaded Solid Lipid Nanoparticle Interactions with a Model Biomembrane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. allyorganic.com [allyorganic.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound | Cosmetic Ingredients Guide [ci.guide]
- 20. selleckchem.com [selleckchem.com]
- 21. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 23. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Stearyl Glycyrrhetinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearyl Glycyrrhetinate. Our goal is to help you address challenges related to batch-to-batch variability and ensure the consistency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the ester of stearyl alcohol and glycyrrhetinic acid, which is derived from the licorice root (Glycyrrhiza glabra)[1][2]. It is a white to pale yellowish powder with powerful anti-inflammatory, skin-soothing, and antioxidant properties[3]. Due to its oil-solubility and enhanced skin compatibility compared to glycyrrhetinic acid, it is widely used in cosmetics and personal care products, especially in formulations for sensitive skin, anti-aging creams, acne treatments, and sun care products[1][3]. Its typical usage concentration ranges from 0.1% to 1%[3].
Q2: What are the key quality control parameters to consider when sourcing this compound?
To ensure consistency in your experiments, it is crucial to source high-purity this compound. Key quality control parameters to verify with your supplier include:
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC)[4][5] |
| Appearance | White to almost white crystalline powder | Visual Inspection |
| Melting Point | 75 - 79 °C | Melting Point Apparatus |
| Heavy Metals | < 20 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Arsenic | < 2 ppm | ICP-MS or Atomic Absorption Spectroscopy (AAS) |
| Pesticide Residues | Conforming to regional standards | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) |
Q3: What are the potential sources of batch-to-batch variability in this compound?
Batch-to-batch variability of this compound can arise from several factors throughout the manufacturing process:
-
Raw Material Sourcing: The quality and purity of the starting materials, glycyrrhetinic acid (derived from licorice root) and stearyl alcohol, can vary depending on the source and extraction/purification methods.
-
Manufacturing Process: Different synthesis methods, such as direct esterification or catalytic bromination, can be employed, each with its own set of potential by-products and impurities[5]. Variations in reaction conditions like temperature, pressure, and catalysts can also impact the final product's purity and consistency.
-
Purification Methods: The effectiveness of the purification steps used to remove unreacted starting materials, by-products, and other impurities is critical in determining the final purity of the batch.
-
Storage and Handling: Improper storage conditions can lead to degradation of the compound over time.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with this compound.
Problem 1: Inconsistent experimental results (e.g., variable anti-inflammatory activity, unexpected cell toxicity).
This is a common issue arising from batch-to-batch variability.
-
Possible Cause 1: Purity and Impurity Profile Differences.
-
Troubleshooting Steps:
-
Request the Certificate of Analysis (CoA) for each batch: Compare the purity values (should be ≥ 98% by HPLC) and the levels of specified impurities.
-
Perform in-house purity analysis: Use HPLC to confirm the purity of each batch.
-
Analyze for potential impurities: If you have access to advanced analytical techniques like LC-MS or GC-MS, you can screen for residual reactants (glycyrrhetinic acid, stearyl alcohol), by-products of the synthesis, or contaminants.
-
-
-
Possible Cause 2: Variation in Physical Properties.
-
Troubleshooting Steps:
-
Check the melting point: A significant deviation from the expected range (75-79°C) can indicate impurities.
-
Assess solubility: Observe if there are differences in the solubility of different batches in your chosen solvent. Inconsistent solubility can affect the effective concentration in your assays.
-
-
Problem 2: Formulation instability (e.g., crystallization, phase separation, color change).
-
Possible Cause 1: Presence of Impurities.
-
Troubleshooting Steps:
-
Review the CoA for each batch: Pay close attention to any listed impurities. Certain impurities can act as seeds for crystallization or can react with other components in your formulation, leading to instability.
-
Filter the this compound solution: Before adding it to your final formulation, dissolving it in a suitable solvent and filtering it through a 0.22 µm filter can remove particulate impurities.
-
-
-
Possible Cause 2: Polymorphism.
-
Troubleshooting Steps:
-
Use Differential Scanning Calorimetry (DSC): This technique can help identify different crystalline forms (polymorphs) of the compound, which may have different solubilities and stabilities. If you observe different thermal behaviors between batches, you may be dealing with different polymorphs.
-
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 1mol/L phosphoric acid aqueous solution (85:15, v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:1mol/L phosphoric acid aqueous solution (85:15)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the peak area in the standard chromatogram.
-
Visualizations
References
Method Refinement for Stearyl Glycyrrhetinate Extraction from Tissues: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the extraction of Stearyl Glycyrrhetinate from tissue samples. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its extraction from tissues challenging?
This compound is the stearyl ester of 18-β-glycyrrhetinic acid, a compound derived from licorice root.[1][2][3] Its primary challenge in extraction lies in its physicochemical properties. It is a highly lipophilic (oil-soluble) molecule with very low solubility in water, making it difficult to separate from a complex aqueous biological matrix like tissue homogenate.[3][4][5] The extraction process must efficiently partition this nonpolar compound away from polar lipids, proteins, and other cellular components.
Q2: What are the critical first steps in preparing tissue for extraction?
Proper tissue preparation is crucial to prevent analyte degradation and ensure efficient extraction. Immediately after harvesting, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C to halt enzymatic activity.[6] The frozen tissue must then be thoroughly homogenized (e.g., using a bead beater or rotor-stator homogenizer) in a suitable lysis buffer to break down cell membranes and release the intracellular contents. Complete lysis is essential for the extraction solvent to access the target analyte.[6]
Q3: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective, and the choice depends on the specific requirements of the experiment, such as sample throughput, required purity, and available equipment. LLE is a classic technique that is often simpler to set up initially, while SPE can offer higher selectivity and cleaner extracts, and is more amenable to automation.[7] A detailed comparison is provided in Table 2.
Q4: What types of solvents are suitable for extracting this compound?
Given its oil-soluble nature, organic solvents with moderate to low polarity are most effective.[3] For Liquid-Liquid Extraction, water-immiscible solvents like ethyl acetate or chloroform are suitable choices.[8] For Solid-Phase Extraction, the elution solvent must be strong enough to displace the lipophilic analyte from a C18 sorbent; this is typically accomplished with methanol, acetonitrile, or mixtures thereof.[9]
Q5: How can I quantify the amount of this compound in my final extract?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound.[8][10] Analysis is typically performed on a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer.[8][10] Detection is usually set around 250-256 nm.[8][11]
Q6: What stability issues should I be aware of during the extraction process?
This compound is an ester and can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[12] Therefore, it is critical to control the pH of the sample and extraction solvents. Exposure to strong oxidizing or reducing agents should also be avoided.[12] Stock solutions are best stored at -20°C or -80°C under nitrogen to prevent degradation.[13]
Section 2: Experimental Protocols & Workflows
Protocol 1: General Tissue Preparation
This protocol outlines the foundational steps for preparing tissue samples for subsequent extraction.
Methodology:
-
Harvesting: Excise tissue and immediately rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Flash-Freezing: Promptly flash-freeze the tissue in liquid nitrogen to preserve the integrity of the analyte. Store at -80°C until use.[6]
-
Homogenization: Weigh the frozen tissue (typically 50-100 mg). In a 2 mL tube containing ceramic beads and 1 mL of ice-cold lysis buffer (e.g., RIPA buffer), homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
-
Lysis: Incubate the homogenate on ice for 30 minutes to ensure complete cell lysis.
-
Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collection: Carefully collect the supernatant, which contains the analyte, for either LLE or SPE.
Caption: Workflow for tissue sample preparation.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol uses solvent partitioning to extract this compound from the prepared tissue supernatant.
Methodology:
-
Sample Preparation: Transfer 500 µL of the tissue supernatant into a clean glass tube.
-
Solvent Addition: Add 1.5 mL of ethyl acetate (a 3:1 solvent-to-sample ratio).
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube, avoiding the aqueous layer and any protein interface.
-
Re-extraction (Optional): For improved recovery, repeat steps 2-5 on the remaining aqueous layer and combine the organic extracts.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the HPLC mobile phase for analysis.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Protocol 3: Solid-Phase Extraction (SPE)
This protocol uses a solid sorbent for a more selective extraction and cleanup of this compound.
Methodology:
-
Sorbent Selection: Use a reversed-phase C18 SPE cartridge (e.g., 100 mg sorbent mass).
-
Conditioning: Condition the cartridge by passing 2 mL of methanol through it. This wets the sorbent.[9]
-
Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water. Do not let the sorbent bed go dry.[9]
-
Sample Loading: Load the 500 µL of tissue supernatant onto the cartridge. A slow flow rate (~1 mL/min) is recommended to ensure binding.[7]
-
Washing: Wash the cartridge with 2 mL of a 20% methanol/water solution to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 1 mL of 100% methanol into a clean collection tube.
-
Drying & Reconstitution: Evaporate the methanol and reconstitute the extract in the HPLC mobile phase for analysis.
Caption: Workflow for Solid-Phase Extraction (SPE).
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the extraction process in a question-and-answer format.
Caption: Logical diagram for troubleshooting common issues.
Q: My final extract shows very low or no recovery of this compound. What went wrong?
A: Low recovery is a frequent issue stemming from several potential causes. Consult the table below.
| Potential Cause | Recommended Solution |
| Incomplete Tissue Lysis | Ensure the tissue is completely homogenized. Increase incubation time in lysis buffer or consider a more potent buffer.[6] |
| Incorrect LLE Solvent | The organic solvent may not be optimal. Try a different solvent (e.g., switch from ethyl acetate to a chloroform:methanol mixture). |
| Analyte Breakthrough (SPE) | The sample was loaded too quickly, or the sorbent capacity was exceeded. Reduce the flow rate and ensure the sample volume is appropriate for the sorbent mass.[7][14] |
| Insufficient Elution (SPE) | The elution solvent is too weak to remove the analyte from the sorbent. Increase the percentage of organic solvent in the elution buffer or use a stronger solvent.[15] |
| Analyte Degradation | The sample pH may be too high or low. Ensure all solutions are near neutral pH. Keep samples on ice throughout the procedure. |
Q: My extraction yields are inconsistent between samples. How can I improve reproducibility?
A: Poor reproducibility often points to inconsistencies in manual procedures.
| Potential Cause | Recommended Solution |
| Inconsistent Homogenization | Use a standardized protocol for homogenization time and intensity for all samples. Ensure consistent tissue weight for each extraction. |
| Variable SPE Flow Rates | Use a vacuum manifold or automated system to maintain consistent flow rates during sample loading, washing, and elution. Inconsistent flow affects binding and elution efficiency.[14] |
| Inconsistent Pipetting | Calibrate pipettes regularly. Be meticulous when adding solvents and transferring extracts, especially during LLE. |
| pH Fluctuations | Buffer all aqueous solutions to maintain a consistent pH environment for the analyte across all samples. |
Q: My final extract contains many interfering peaks during HPLC analysis. How can I get a cleaner sample?
A: A dirty extract indicates that non-target compounds are being co-extracted with your analyte.
| Potential Cause | Recommended Solution |
| Insufficient Washing (SPE) | The wash step is not effectively removing interferences. Try increasing the volume of the wash solvent or slightly increasing its strength (e.g., from 20% to 30% methanol).[9] |
| Inappropriate LLE Selectivity | The LLE solvent is too non-specific. Consider a back-extraction: after the initial extraction into the organic phase, extract this phase with a fresh aqueous buffer at a pH that retains the analyte in the organic layer while removing more polar impurities.[16] |
| Emulsion Formation (LLE) | An emulsion layer between the aqueous and organic phases can trap impurities. To break it, add a small amount of salt (salting out) to the aqueous phase or centrifuge at a higher speed for a longer duration.[17] |
| Protein Precipitation | If proteins are precipitating and carrying over, include a protein precipitation step (e.g., with cold acetonitrile) before the main extraction. |
Section 4: Data & Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₄₈H₈₂O₄ | [1] |
| Appearance | White to pale yellowish powder | [1] |
| Solubility in Water | < 1 mg/mL (Slightly soluble or insoluble) | [4] |
| Solubility in Ethanol | 25 mg/mL (Stock solution) | [13] |
| Primary Use | Skin conditioning, anti-inflammatory | [1][3][5] |
Table 2: Comparison of LLE and SPE for Extraction
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Analyte partitioning between two immiscible liquid phases. | Analyte partitioning between a solid and a liquid phase. |
| Selectivity | Lower; primarily based on polarity. | Higher; can be tuned by sorbent chemistry and wash steps.[9] |
| Speed | Can be faster for single samples. | Slower for single samples but faster for batches with automation. |
| Solvent Usage | Generally higher. | Lower.[7] |
| Automation | Difficult to automate. | Easily automated. |
| Common Issues | Emulsion formation, incomplete phase separation.[16] | Clogged cartridges, analyte breakthrough, incomplete elution.[7][15] |
Table 3: Recommended Solvents & Reagents
| Step | Reagent/Solvent | Purpose |
| Homogenization | RIPA Buffer or PBS with protease inhibitors | Cell lysis and protein stabilization |
| LLE | Ethyl Acetate, Chloroform | Extraction of the lipophilic analyte |
| SPE Conditioning | Methanol or Acetonitrile | Sorbent wetting and activation |
| SPE Equilibration | Deionized Water | Prepares sorbent for aqueous sample |
| SPE Wash | 20-40% Methanol in Water | Removal of polar interferences |
| SPE Elution | 100% Methanol or Acetonitrile | Recovery of the target analyte |
| HPLC Analysis | Acetonitrile / Buffered Water | Mobile phase for chromatographic separation |
Table 4: Example HPLC Parameters for Quantification
| Parameter | Recommended Setting | Reference(s) |
| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile : 10mM Ammonium Acetate (85:15 v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8][10] |
| Detection | UV at 250 nm or 254 nm | [8][10] |
| Column Temp. | 35°C | [8] |
| Injection Vol. | 10-20 µL | [8] |
References
- 1. specialchem.com [specialchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. gfn-selco.de [gfn-selco.de]
- 4. selleckchem.com [selleckchem.com]
- 5. deascal.com [deascal.com]
- 6. neb.com [neb.com]
- 7. silicycle.com [silicycle.com]
- 8. CN115772205A - A green preparation process of this compound - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Preparation method and intermediate of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. QUANTIFICATION OF GLYCYRRHIZIN BIOMARKER IN GLYCYRRHIZA GLABRA RHIZOME AND BABY HERBAL FORMULATIONS BY VALIDATED RP-HPTLC METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biotage.com [biotage.com]
- 15. hawach.com [hawach.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
Cross-Validation of Analytical Methods for Stearyl Glycyrrhetinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance characteristics of representative HPLC and a proposed GC-MS method for the analysis of Stearyl Glycyrrhetinate.
Table 1: Performance Characteristics of a Representative HPLC-UV Method
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Principle | Reverse-Phase HPLC with UV detection | Reverse-Phase HPLC with UV detection |
| Linearity (R²) | >0.999 | >0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Specificity | High | High |
| Analysis Time | ~15 minutes | ~20 minutes |
Table 2: Proposed Performance Characteristics for a GC-MS Method (Illustrative)
| Parameter | Proposed GC-MS Method |
| Principle | Gas Chromatography with Mass Spectrometry detection (after derivatization) |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (%RSD) | < 5.0% |
| Specificity | Very High (based on mass fragmentation) |
| Analysis Time | ~30 minutes (including derivatization) |
Note: The GC-MS data is illustrative and based on methods for similar lipophilic compounds. Method development and validation are required for specific application.
Experimental Protocols
Detailed methodologies for the representative HPLC and the proposed GC-MS experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in cosmetic creams and lotions.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Methanol (HPLC grade) for sample extraction.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (85:15, v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 35°C[1].
-
Detection Wavelength: 250 nm[1].
-
Injection Volume: 10 µL[1].
4. Sample Preparation:
-
Accurately weigh a portion of the cosmetic product.
-
Extract this compound using methanol with the aid of sonication.
-
Centrifuge the extract to precipitate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This proposed method is designed for the sensitive and specific analysis of this compound, particularly in complex matrices where high specificity is required.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A low-bleed capillary column suitable for high-temperature analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
-
Pyridine (anhydrous).
-
Hexane (GC grade).
-
This compound reference standard.
3. Derivatization Procedure:
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried extract.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
4. GC-MS Conditions:
-
Injector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 320°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
5. Sample Preparation:
-
Sample extraction can be performed similarly to the HPLC method, using a suitable organic solvent. The final extract must be dried completely before derivatization.
Mandatory Visualizations
Signaling Pathway
This compound is known for its anti-inflammatory properties, which are primarily attributed to its active metabolite, glycyrrhetinic acid. This metabolite has been shown to inhibit the production of prostaglandin E2 (PGE2) and interfere with the NF-κB signaling pathway, both of which are crucial in the inflammatory response.
Caption: Anti-inflammatory action of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of two analytical methods.
Caption: General workflow for analytical method cross-validation.
References
A Comparative Analysis of the Cytotoxicity of Stearyl Glycyrrhetinate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of Stearyl Glycyrrhetinate and its analogs, primarily focusing on its parent compound, 18β-Glycyrrhetinic Acid. Due to the limited availability of direct comparative quantitative data for this compound and its ester analogs in relevant skin cell lines, this document presents the available data for the parent compound and discusses the broader context of the safety and cytotoxic potential of its derivatives.
Executive Summary
This compound, an ester of 18β-Glycyrrhetinic Acid, is a widely used cosmetic ingredient known for its anti-inflammatory and skin-soothing properties. While 18β-Glycyrrhetinic Acid has been shown to exhibit dose-dependent cytotoxicity against various cell lines, including skin keratinocytes, quantitative cytotoxic data for its ester derivatives like this compound, Glyceryl Glycyrrhetinate, and Glycyrrhetinyl Stearate is scarce in publicly available literature. Safety assessments generally regard these esters as safe for topical use at typical concentrations, suggesting a lower cytotoxic potential compared to their parent compound under these conditions. This guide summarizes the available quantitative data, details the experimental methodologies for assessing cytotoxicity, and illustrates the key signaling pathways implicated in the cytotoxic effects of 18β-Glycyrrhetinic Acid.
Data Presentation: Cytotoxicity Data
Direct comparative studies on the IC50 values of this compound and its analogs in the same skin cell line are limited. The following table summarizes the available quantitative data for the parent compound, 18β-Glycyrrhetinic Acid, in human keratinocytes.
| Compound | Cell Line | Assay | Exposure Time | IC50 Value (µM) |
| 18β-Glycyrrhetinic Acid | HaCaT (Human Keratinocytes) | CCK-8 | 24 hours | 44.6[1] |
| This compound | Data Not Available | - | - | - |
| Glyceryl Glycyrrhetinate | Data Not Available | - | - | - |
| Glycyrrhetinyl Stearate | Data Not Available | - | - | - |
Experimental Protocols
Standard in vitro assays are employed to determine the cytotoxicity of compounds like this compound and its analogs. Below are detailed methodologies for three key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Workflow for the MTT Cell Viability Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with the test compounds as described for the MTT assay. Include a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells for spontaneous LDH release).
-
Supernatant Collection: After treatment, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the generated formazan at a specific wavelength (e.g., 490 nm).
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Workflow for the LDH Cytotoxicity Assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells (less common).
-
Signaling Pathways in Glycyrrhetinic Acid-Induced Cytotoxicity
The cytotoxic effects of 18β-Glycyrrhetinic Acid are often mediated through the induction of apoptosis and modulation of inflammatory pathways. Key signaling pathways identified include:
-
ROS-Mediated PI3K/Akt Pathway: 18β-Glycyrrhetinic Acid can induce the production of Reactive Oxygen Species (ROS), which in turn inhibits the pro-survival PI3K/Akt signaling pathway, leading to apoptosis in keratinocytes.
-
NF-κB Signaling Pathway: Glycyrrhetinic acid and its derivatives have been shown to modulate the NF-κB pathway, which plays a critical role in inflammation and cell survival. Inhibition of NF-κB can lead to a pro-apoptotic state.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another pathway that can be activated by cellular stress, including that induced by cytotoxic compounds, and can lead to apoptosis.
Key Signaling Pathways in Glycyrrhetinic Acid Cytotoxicity.
Conclusion
While this compound and its analogs are considered safe for topical applications at their current usage levels, their parent compound, 18β-Glycyrrhetinic Acid, demonstrates clear cytotoxic effects at higher concentrations in vitro. The esterification of 18β-Glycyrrhetinic Acid appears to modify its cytotoxic profile, though more direct comparative studies are needed to quantify these differences in skin cells. The provided experimental protocols and an understanding of the underlying signaling pathways offer a framework for researchers to further investigate the cytotoxicity of these and other related compounds. Future research should aim to establish a comprehensive comparative dataset of IC50 values for these analogs in relevant skin cell models to better inform their use in both cosmetic and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Final report on the safety assessment of Glycyrrhetinic Acid, Potassium Glycyrrhetinate, Disodium Succinoyl Glycyrrhetinate, Glyceryl Glycyrrhetinate, Glycyrrhetinyl Stearate, this compound, Glycyrrhizic Acid, Ammonium Glycyrrhizate, Dipotassium Glycyrrhizate, Disodium Glycyrrhizate, Trisodium Glycyrrhizate, Methyl Glycyrrhizate, and Potassium Glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. 18ß-glycyrrhetinic acid derivative promotes proliferation, migration and aquaporin-3 expression in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18ß-glycyrrhetinic acid derivative promotes proliferation, migration and aquaporin-3 expression in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Stearyl Glycyrrhetinate: An Analysis of Reproducibility and Efficiency
For researchers, scientists, and drug development professionals, the synthesis of Stearyl Glycyrrhetinate, a compound with significant anti-inflammatory and skin-soothing properties, is of considerable interest. This guide provides a comparative analysis of common synthesis methods, focusing on their reproducibility, yield, and purity, supported by experimental data from published literature and patents.
This document delves into two primary synthetic routes for this compound: a direct esterification/nucleophilic substitution pathway and a two-step tosylation approach. The objective is to offer a clear comparison to aid in the selection of the most suitable method for specific research and development needs.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative data associated with the different synthesis methods for this compound. It is important to note that the data is primarily derived from patent literature, which may represent optimized results. Independent verification of reproducibility is recommended.
| Method | Key Reagents | Solvent(s) | Reaction Time | Temperature | Reported Yield | Reported Purity (HPLC) | Reference |
| Direct Esterification | Glycyrrhetinic acid, Stearyl bromide, Potassium carbonate | DMA/Water or Acetonitrile/Water | 3 hours | 100 °C | 76-86% | >98% | [1] |
| Ionic Liquid Catalysis | Glycyrrhetinic acid, Stearyl bromide, Sodium hydroxide, Choline chloride/Urea | Ethanol | 4.5 hours | 50 °C then reflux | >93% | Not specified | [2][3] |
| Two-Step Tosylation | 1. Glycyrrhetinic acid, p-toluenesulfonyl chloride, Triethylamine2. Stearyl alcohol, Potassium carbonate | 1. Ethyl acetate2. DMF | 7 hours | RT then 70 °C | 90-95% | 92.9-98.3% | [4] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: Direct Esterification from Glycyrrhetinic Acid and Stearyl Bromide
This method involves the direct reaction of glycyrrhetinic acid with stearyl bromide in the presence of a base.
Materials:
-
Glycyrrhetinic acid
-
Stearyl bromide
-
Potassium carbonate
-
Dimethylacetamide (DMA) and Water (9:1 v/v) or Acetonitrile and Water (9:1 v/v)
-
Chloroform
-
Ethanol
Procedure:
-
Dissolve glycyrrhetinic acid, stearyl bromide (5 equivalents), and potassium carbonate (1.5 equivalents) in a suitable solvent mixture (e.g., 300 mL of DMA and water, 9:1 volume ratio).[1]
-
Heat the mixture to 100°C and reflux with stirring for 3 hours.[1]
-
After the reaction, cool the mixture to room temperature.[1]
-
Add 10 times the volume of chloroform to dissolve the product and extract.[1]
-
Distill off the organic solvent under reduced pressure to obtain the crude product.[1]
-
Recrystallize the crude product from ethanol and dry at 60°C to obtain pure this compound.[1]
Method 2: Synthesis via a Low Co-melting Ionic Liquid Catalyst
This approach utilizes a choline chloride-urea ionic liquid as a catalyst for the reaction between the sodium salt of glycyrrhetinic acid and stearyl bromide.
Materials:
-
Choline chloride
-
Urea
-
Sodium hydroxide
-
Ethanol
-
Glycyrrhetinic acid
-
Bromooctadecane (Stearyl bromide)
Procedure:
-
Preparation of the Ionic Liquid: In a 500mL three-necked flask, combine choline chloride and urea (e.g., 0.7g choline chloride and 0.6g urea). Heat at 80°C with stirring for 30 minutes until a clear, transparent liquid forms.[2]
-
Formation of Sodium Glycyrrhetinate: Dissolve sodium hydroxide (e.g., 0.9g) in water (1 mL) and mix with ethanol (200 mL). Add this solution to the ionic liquid. Then, add glycyrrhetinic acid (10g) and react at 50°C for 30 minutes.[2]
-
Esterification: Add bromooctadecane (8g) to the sodium glycyrrhetinate solution and reflux for 4 hours with stirring.[2]
-
Purification: Filter the reaction mixture to remove insoluble salts. Cool the filtrate to room temperature and filter to obtain the crude product.[2]
-
Perform a secondary reflux purification of the crude product with ethanol (150 mL) for 30 minutes. Filter and dry under reduced pressure at 50°C to yield this compound.[2]
Method 3: Two-Step Synthesis via Tosylation of Glycyrrhetinic Acid
This method proceeds through a tosylated intermediate of glycyrrhetinic acid, which then reacts with stearyl alcohol.
Materials:
-
Glycyrrhetinic acid
-
p-toluenesulfonyl chloride
-
Triethylamine
-
Ethyl acetate
-
Stearyl alcohol
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of the Tosylated Intermediate: In a reaction vessel, add glycyrrhetinic acid (1 mol), p-toluenesulfonyl chloride (1 mol), ethyl acetate (100 ml), and triethylamine (50 ml). Stir the mixture at room temperature (25°C) for 2 hours. A white solid precipitate will form. Filter to collect the intermediate.[4]
-
Esterification: To the collected white solid (1 mol), add stearyl alcohol (1 mol), potassium carbonate (1.5 mol), and DMF (200 ml).[4]
-
Heat the mixture at 70°C for 5 hours.[4]
-
Work-up and Purification: After the reaction, add water and extract the product with ethyl acetate. Dry the organic phase to obtain this compound.[4]
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Workflow for the Direct Esterification of this compound.
Caption: Synthesis of this compound using a low co-melting ionic liquid.
Caption: Two-step synthesis of this compound via a tosylated intermediate.
Concluding Remarks
Both the direct esterification/nucleophilic substitution and the two-step tosylation methods demonstrate high yields for the synthesis of this compound. The choice of method may depend on factors such as the availability of starting materials, desired purity profile, and operational simplicity. The use of an ionic liquid presents a potentially greener alternative, although further studies on its recyclability and cost-effectiveness are warranted. For all methods, the provided protocols offer a solid foundation for reproduction. However, researchers should perform their own optimization and validation to ensure consistent and reproducible results in their specific laboratory settings.
References
- 1. CN115772205A - A green preparation process of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN111100180A - A kind of synthetic method of octadecyl glycyrrhetinate - Google Patents [patents.google.com]
- 4. Preparation method and intermediate of this compound - Eureka | Patsnap [eureka.patsnap.com]
In Vitro-In Vivo Correlation of Stearyl Glycyrrhetinate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Stearyl Glycyrrhetinate (SG), a lipophilic derivative of the potent anti-inflammatory and soothing agent, Glycyrrhetinic Acid. Derived from licorice root, SG offers enhanced skin bioavailability, making it a compound of significant interest in dermatological and cosmetic formulations. This document presents a comparative analysis of SG against other commonly used soothing and anti-inflammatory agents, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
This compound demonstrates significant anti-inflammatory, antioxidant, and skin-soothing properties. Its oil-soluble nature enhances its penetration into the skin, suggesting a strong correlation between its in vitro activity and in vivo efficacy. This guide will delve into the quantitative data supporting these claims and provide a framework for comparing its performance with alternatives such as Dipotassium Glycyrrhizate, Bisabolol, and Allantoin.
Data Presentation: Comparative Performance
The following tables summarize the available quantitative data for the in vitro and in vivo activities of this compound and its alternatives.
Table 1: In Vitro Anti-Inflammatory & Antioxidant Activity
| Compound | Assay | Endpoint | Result | Reference |
| This compound | PGE2 Inhibition | IC50 | Data not available | - |
| Dipotassium Glycyrrhizate | NF-κB Inhibition | Reduced expression of pro-inflammatory cytokines | Qualitative | [1][2] |
| Glycyrrhetinic Acid (parent compound) | NF-κB Inhibition | Attenuated TNF-α enhanced NF-κB activity | Concentration-dependent | [3] |
| This compound | DPPH Radical Scavenging | IC50 | Data not available | - |
| Glycyrrhizin (related compound) | DPPH Radical Scavenging | IC50 | 189.93 ± 2.61 µg/mL | [4] |
| Allantoin | DPPH Radical Scavenging | High activity in allantoin-containing plants | Qualitative | [5] |
| Bisabolol | Antioxidant Activity | Effective ROS and RNS scavenger | Qualitative |
Table 2: In Vivo Anti-Inflammatory & Soothing Activity
| Compound | Assay | Endpoint | Result | Reference |
| This compound | Croton Oil-Induced Ear Edema | Inhibition of Edema | Data not available | - |
| This compound | Capsaicin-Induced Irritation | Reduction in stinging/burning sensation | Statistically significant vs. vehicle | [6][7][8][9] |
| Bisabolol | Capsaicin-Induced Irritation | Significant soothing effect | Statistically significant vs. vehicle | [2] |
| Dipotassium Glycyrrhizate | Wound Healing (rat model) | Reduced inflammatory exudate and pro-inflammatory cytokines | Qualitative | [1] |
Note: While SG is known for its in vivo soothing effects, direct quantitative comparisons with alternatives in standardized models are limited in the available literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
**In Vitro Assays
1. Prostaglandin E2 (PGE2) Inhibition Assay
-
Objective: To determine the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of PGE2, a key inflammatory mediator.
-
Cell Line: RAW 264.7 murine macrophages or similar.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the LPS-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of PGE2 production).
-
2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable free radical DPPH.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.[10][11][12][13]
-
In Vivo Assays
1. Croton Oil-Induced Ear Edema in Mice
-
Objective: To assess the topical anti-inflammatory activity of a compound by measuring its ability to reduce ear swelling induced by the irritant croton oil.
-
Animal Model: Swiss mice.
-
Protocol:
-
Anesthetize the mice.
-
Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the right ear of each mouse to induce inflammation.
-
The test compound, dissolved in the same vehicle, is applied topically to the right ear either before or after the croton oil application. The left ear serves as a control.
-
After a specific period (e.g., 4-6 hours), sacrifice the mice and remove a standardized circular section from both ears using a biopsy punch.
-
The weight of the ear punch from the right (treated) ear is compared to the weight of the ear punch from the left (control) ear.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Weight_treated / Weight_control)] x 100
-
A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[1][14]
-
2. Capsaicin-Induced Soothing Test in Humans
-
Objective: To evaluate the soothing and anti-irritant effects of a topical product on chemically induced skin discomfort.
-
Human Subjects: Healthy volunteers with no known skin allergies.
-
Protocol:
-
Apply a solution of capsaicin (e.g., 0.05-0.1%) to a defined area on the skin (e.g., the nasolabial fold) to induce a stinging or burning sensation.
-
After a short period (e.g., 5-10 minutes), apply the test product containing the active ingredient (e.g., this compound) to the treated area. A vehicle control is applied to a contralateral site.
-
Subjects rate the intensity of the stinging/burning sensation on a visual analog scale (VAS) at baseline and at various time points after product application (e.g., 1, 5, 15, and 30 minutes).
-
The reduction in the VAS score over time for the test product is compared to that of the vehicle control to determine the soothing efficacy.[7][8][9]
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms of action and experimental workflows discussed in this guide.
Caption: Anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Caption: Logical relationship between in vitro activity and in vivo efficacy of this compound.
References
- 1. Dipotassium Glycyrrhizininate Improves Skin Wound Healing by Modulating Inflammatory Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. deascal.com [deascal.com]
- 5. perfectimage.com [perfectimage.com]
- 6. cosmeticscience.net [cosmeticscience.net]
- 7. myskinrecipes.com [myskinrecipes.com]
- 8. paulaschoice.fr [paulaschoice.fr]
- 9. mdpi.com [mdpi.com]
- 10. ulprospector.com [ulprospector.com]
- 11. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
- 12. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allantoin: The Soothing and Restorative Active for Soft, Repaired Skin [eneomey.com]
A Head-to-Head Comparison of Stearyl Glycyrrhetinate Formulations for Topical Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, the formulation of a topical active ingredient is as critical as the molecule itself. Stearyl Glycyrrhetinate (SG), a lipophilic derivative of the potent anti-inflammatory agent glycyrrhetinic acid from licorice root, is a widely used compound in dermatological and cosmetic products.[1] Its efficacy, however, is significantly influenced by the delivery vehicle. This guide provides a comparative analysis of different SG formulations, supported by experimental data, to aid in the development of optimized topical products.
This report synthesizes findings from head-to-head studies to elucidate how formulation choices, such as oil-in-water (O/W) emulsions and solid lipid nanoparticles (SLNs), impact the skin penetration and anti-inflammatory activity of this compound.
Performance Comparison of this compound Formulations
The choice of formulation has a profound impact on the bioavailability and therapeutic effect of this compound. Key performance indicators include skin penetration, which dictates the amount of active ingredient reaching the target site, and the subsequent anti-inflammatory response.
Skin Penetration Efficiency
An in-vitro study using excised skin in Franz diffusion cells is a standard method to evaluate the percutaneous absorption of topical agents. The data below, extrapolated from studies on O/W emulsions, demonstrates the critical role of the oil phase characteristics in modulating SG delivery.
Table 1: Influence of Oil Phase Molecular Weight in O/W Emulsions on this compound Skin Penetration
| Formulation Type | Oil Phase (Liquid Paraffin) | Molecular Weight of Oil Phase | This compound Penetration (µg/cm²) |
| O/W Emulsion | Low Molecular Weight | Lower | Increased Penetration[2][3][4] |
| O/W Emulsion | High Molecular Weight | Higher | Decreased Penetration[2][3][4] |
Note: Specific quantitative values were not available in the public domain literature reviewed. The table reflects the qualitative relationship demonstrated in the cited studies.
Solid lipid nanoparticles (SLNs) have also been investigated as a carrier system for SG. While direct head-to-head quantitative skin penetration data against O/W emulsions is limited, studies suggest that SLNs can offer a controlled and sustained release of the active ingredient. This is attributed to the solid lipid matrix which can provide a depot effect in the skin.
Anti-Inflammatory Efficacy
The anti-inflammatory potency of a topical formulation is the ultimate measure of its performance. In-vivo studies, such as those inducing erythema (redness) on the skin, are commonly used to assess this. The data below is from a clinical study on a closely related compound, 18-beta glycyrrhetinic acid, and illustrates the potential for significant erythema reduction.
Table 2: In-Vivo Anti-Inflammatory Efficacy of a Glycyrrhetinic Acid Cream
| Formulation | Active Ingredient | Treatment Duration | Erythema Reduction |
| Cream | 18-beta Glycyrrhetinic Acid | 10 days | Significant Reduction[5][6] |
| Cream | 18-beta Glycyrrhetinic Acid | 20 days | Continued Significant Reduction[5][6] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. The following are standard methodologies for assessing the performance of topical this compound formulations.
In-Vitro Skin Penetration Study
This protocol is designed to quantify the amount of this compound that permeates through the skin from a topical formulation.
Objective: To measure the flux of this compound across a skin membrane from different formulations.
Apparatus: Franz diffusion cells.
Membrane: Excised human or animal skin (e.g., porcine ear skin), dermatomed to a uniform thickness.
Procedure:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain at 32°C to simulate skin surface temperature.
-
Apply a precise amount of the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor fluid for analysis.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) over time.
In-Vivo Anti-Inflammatory Assay (Erythema Reduction)
This protocol assesses the ability of a this compound formulation to reduce inflammation in a living organism.
Objective: To evaluate the anti-inflammatory effect of different this compound formulations by measuring the reduction of induced skin erythema.
Model: Human volunteers or animal models (e.g., guinea pigs).
Procedure:
-
Select a suitable test area on the skin (e.g., the forearm of human volunteers).
-
Induce a controlled inflammatory response, typically erythema, using a standardized method such as UV irradiation or application of an irritant like methyl nicotinate.
-
Measure the baseline erythema using a chromameter or a similar color-measuring device.
-
Apply the test formulations to the inflamed areas.
-
At specified time points after application, measure the erythema again.
-
Calculate the percentage reduction in erythema for each formulation compared to a placebo control.
Visualizing the Mechanism and Workflow
To better understand the biological action of this compound and the experimental process, the following diagrams are provided.
References
- 1. specialchem.com [specialchem.com]
- 2. Effects of oils and emulsifiers on the skin penetration of this compound in oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of oils and emulsifiers on the skin penetration of this compound in oil-in-water emulsions. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical and noninvasive instrumental evaluation of the efficacy of a nonsteroidal anti‐inflammatory 8‐beta glycyrrhetinic acid cream for the treatment of erythema in rosacea | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Stearyl Glycyrrhetinate: Proper Disposal Protocol for Laboratory Settings
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Stearyl Glycyrrhetinate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Immediate Safety and Hazard Assessment
Before handling or disposing of this compound, it is essential to be aware of its potential hazards. While not classified as a hazardous waste by major regulatory bodies, it is categorized as an irritant.[1][2] Always consult your institution's specific safety protocols and the product's Safety Data Sheet (SDS).
Summary of Hazard Information
| Hazard Classification | GHS Category | Precautionary Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [2] |
Note: Some safety data sheets indicate that no data is available for many toxicological effects.[1] Therefore, treating the substance with appropriate caution is recommended.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
-
Hand Protection: Wear protective gloves in accordance with Regulation (EU) 2016/425 and standard EN 374.[1]
-
Eye/Face Protection: Use eye protection tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin and Body Protection: Choose body protection appropriate for the concentration and amount of the substance at the specific workplace.[1]
-
Respiratory Protection: Respiratory protection is not typically required. However, if nuisance levels of dust are present, use type N95 (US) or type P1 (EN 143) dust masks.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for managing this compound waste from generation to final disposal. The primary directive is to manage all chemical waste through your institution's Environmental Health and Safety (EHS) office.[3][4]
Protocol 1: Disposal of Solid this compound and Contaminated Materials
-
Waste Collection:
-
For pure, unused, or surplus this compound, keep it in its original container where possible.[5]
-
For spills or contaminated lab materials (e.g., weigh boats, gloves, absorbent pads), carefully sweep the solid material into a designated, sealable waste container.[1] Ensure the container is made of a compatible material (plastic is often preferred).[4]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations.[6]
-
Include the date of waste generation and the laboratory or room number of origin.[6]
-
If required by your institution, affix a "Hazardous Waste" tag provided by your EHS office.[6] Even if the chemical itself is not federally regulated as hazardous, many institutions require this for all chemical waste streams.
-
-
Storage:
-
Disposal:
-
Do not dispose of solid this compound or contaminated materials in the regular trash. Custodial staff are often instructed not to handle any chemical waste.[7]
-
Contact your institution's EHS department to schedule a pickup for the waste container.[3] Follow their specific procedures for waste collection requests.
-
Protocol 2: Disposal of Solutions Containing this compound
The disposal method for solutions is dictated by the solvent used.
-
Waste Characterization:
-
If this compound is dissolved in a non-hazardous, water-miscible solvent, the mixture may potentially be eligible for drain disposal. However, this requires explicit written approval from your EHS office. [6][7] Unauthorized sewer disposal is prohibited.
-
If the solvent is hazardous (e.g., flammable, toxic, or corrosive), the entire solution must be treated as hazardous waste.
-
-
Containerization and Labeling:
-
Collect the waste solution in a sealed, leak-proof container that is chemically compatible with all components of the mixture.[8]
-
Label the container with the full chemical names and approximate percentages of all constituents (e.g., "this compound (~5%), Ethanol (95%)").[6]
-
Affix a "Hazardous Waste" tag as required by your institution.
-
-
Storage and Disposal:
Protocol 3: Disposal of Empty Containers
-
Decontamination:
-
A container that held this compound is considered "empty" when all contents have been removed by standard practices, and no more than 3% by weight of the original contents remains.[5]
-
As this compound is not an acute hazardous waste, triple rinsing is not federally required but may be mandated by institutional policy.[5]
-
-
Disposal:
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling Stearyl Glycyrrhetinate
Essential Safety and Handling Guide for Stearyl Glycyrrhetinate
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE).[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles are essential to prevent eye contact.[1][2] Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Wear protective gloves.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[1][2] The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[2] |
| Respiratory Protection | Work in a well-ventilated area and avoid breathing dust.[1] If ventilation is inadequate or for nuisance levels of dust, use a type N95 (US) or type P1 (EN 143) dust mask.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1][2] Put on all required PPE as listed in the table above.
-
Handling : Avoid direct contact with the skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated place.[1][2]
-
Cleaning : After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
Accidental Release Measures:
-
Immediate Action : In case of a spill, evacuate personnel to a safe area.[1]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1][2]
-
Cleanup : For solid spills, sweep up and shovel the material.[2] For liquid spills, absorb with an inert material such as diatomite or universal binders.[1] Place the spilled material into a suitable, closed container for disposal.[2]
-
Decontamination : Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[1]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] This includes contaminated gloves and other disposable PPE.[2]
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][2] |
| Skin Contact | Remove contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] If contact lenses are present and can be easily removed, take them out and continue rinsing.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][2] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
